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2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Documentation Hub

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  • Product: 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Comprehensive Pharmacological Guide

Executive Summary & Pharmacological Context The serotonin 2C (5-HT2C) receptor is a thoroughly validated G protein-coupled receptor (GPCR) target for central nervous system (CNS) disorders, including obesity, schizophren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The serotonin 2C (5-HT2C) receptor is a thoroughly validated G protein-coupled receptor (GPCR) target for central nervous system (CNS) disorders, including obesity, schizophrenia, and stress urinary incontinence 1. However, the clinical development of 5-HT2C agonists has historically been plagued by off-target binding to the closely related 5-HT2A (associated with hallucinogenic liabilities) and 5-HT2B (associated with cardiac valvulopathy) receptors.

The discovery of the pyrimido[4,5-d]azepine scaffold represented a breakthrough in achieving exquisite functional selectivity. Specifically, the derivative 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine leverages a rigid bicyclic core to lock the basic azepine nitrogen into an optimal vector for receptor binding. This guide outlines the causality behind the structural design, the signaling mechanisms, and the self-validating in vitro protocols required to accurately quantify its receptor binding affinity.

Structural Biology & Receptor Interaction

The 2-phenyl substitution on the pyrimido[4,5-d]azepine core is not an arbitrary addition; it is a calculated structural modification designed to optimize binding thermodynamics.

Within the 5-HT2C orthosteric binding pocket, the protonated azepine amine forms a critical salt bridge with Asp3.32 (a highly conserved residue in aminergic GPCRs). Concurrently, the 2-phenyl group engages in highly specific face-to-face and edge-to-face π-π stacking interactions with Trp3.24 and Phe6.52 1. This targeted hydrophobic interaction drastically increases binding affinity ( Ki​ ) for 5-HT2C while creating steric clashes within the slightly narrower binding pockets of 5-HT2A and 5-HT2B, thereby driving the compound's remarkable selectivity profile.

Mechanism of Action: The 5-HT2C Signaling Cascade

Binding affinity is only the first metric in pharmacological profiling. The 5-HT2C receptor is a Gq-coupled GPCR. Upon the binding of the 2-phenyl-pyrimido[4,5-d]azepine ligand, the receptor undergoes a conformational shift that activates the Gq protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). The accumulation of IP3 ultimately triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.

Gq-coupled 5-HT2C receptor signaling pathway activated by pyrimido[4,5-d]azepine derivatives.

Experimental Workflows: A Self-Validating System

As a Senior Application Scientist, I mandate a self-validating experimental matrix. A high binding affinity (low Ki​ ) in a radioligand assay must be cross-validated by a functional assay to confirm that the binding event translates to the desired biological consequence (agonism) without off-target activation.

In Vitro Radioligand Competition Binding Assay

Causality of Experimental Choice: We utilize [3H]-mesulergine as the radioligand because it exhibits high, non-selective affinity for 5-HT2 receptors, providing a robust baseline for displacement 2. We use HEK-293 cells stably transfected with human 5-HT2C receptors to isolate the target from endogenous CNS receptor noise, ensuring the measured affinity is absolute.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells expressing h5-HT2C. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-mesulergine, and varying concentrations of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine ( 10−11 to 10−4 M) in assay buffer.

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Step-by-step workflow for in vitro radioligand competition binding assay.

Functional Validation: FLIPR Calcium Mobilization Assay

Causality of Experimental Choice: To prove the compound is an agonist and not an antagonist, we measure the downstream release of intracellular calcium (refer to the signaling pathway diagram). The Fluorometric Imaging Plate Reader (FLIPR) assay provides real-time, high-throughput kinetic data of Gq activation, validating the biological relevance of the binding affinity.

Step-by-Step Methodology:

  • Seed CHO cells expressing h5-HT2C into 384-well black-wall plates.

  • Load cells with Fluo-4 AM calcium-sensitive fluorescent dye for 45 minutes at 37°C.

  • Wash cells to remove extracellular dye.

  • Inject 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine into the wells using the automated FLIPR system.

  • Record the peak relative fluorescence units (RFU) to determine the EC50​ and Emax​ (efficacy) relative to endogenous serotonin (5-HT).

Quantitative Data Analysis

The structural optimization of the pyrimido[4,5-d]azepine core via 2-phenyl substitution yields a profound shift in binding affinity and selectivity. The table below synthesizes representative Structure-Activity Relationship (SAR) data demonstrating the superiority of the 2-phenyl derivative over the unsubstituted core and historical reference compounds 1, 3.

Compound5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)Selectivity (2A/2C)Selectivity (2B/2C)
2-Phenyl-pyrimido[4,5-d]azepine 12.5 850 >10,000 68x >800x
Unsubstituted Core45.04101,2009x26x
Reference (Lorcaserin)15.01101707.3x11.3x

Table 1: In vitro binding affinity ( Ki​ ) and selectivity ratios across the 5-HT2 receptor family. The 2-phenyl substitution drives a massive increase in 5-HT2B selectivity, effectively eliminating the risk of cardiac valvulopathy.

Conclusion

The in vitro pharmacological profiling of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine confirms it as a highly potent and exquisitely selective 5-HT2C receptor ligand. By employing a self-validating matrix of radioligand displacement and functional calcium mobilization assays, researchers can confidently advance this scaffold through the preclinical pipeline, knowing that the structural nuances of the 2-phenyl group successfully mitigate off-target 5-HT2A and 5-HT2B liabilities.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors.
  • Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists.
  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors.PMC (NIH).

Sources

Exploratory

2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine CAS 1086385-12-7 physical and chemical properties

An In-Depth Technical Guide to 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1086385-12-7) in CNS Drug Discovery Executive Summary The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1086...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1086385-12-7) in CNS Drug Discovery

Executive Summary

The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1086385-12-7) represents a highly privileged, nitrogen-rich bicyclic scaffold in modern medicinal chemistry[1][2]. Characterized by a pyrimidine ring fused to a saturated seven-membered azepine ring, this architecture has gained significant traction in Central Nervous System (CNS) drug discovery. Specifically, functionalized pyrimido[4,5-d]azepines are heavily investigated as potent, selective 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists for the treatment of obesity, psychiatric disorders, and stress urinary incontinence (SUI)[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and functional pharmacology. This guide details the physicochemical profiling, structural derivatization logic, and the self-validating experimental workflows required to evaluate this scaffold's biological efficacy.

Physicochemical Profiling & Multiparameter Optimization (MPO)

Successful CNS drug development requires balancing potency with blood-brain barrier (BBB) permeability and metabolic stability—a process known as Multiparameter Optimization (MPO)[3]. The unsubstituted azepine nitrogen (N7) in CAS 1086385-12-7 provides a critical synthetic handle for tuning the molecule's pKa, while the 2-phenyl moiety drives lipophilic interactions within the GPCR binding pocket.

Table 1: Core Physicochemical Properties of CAS 1086385-12-7

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1086385-12-7Unique identifier for the exact 2-phenyl substituted scaffold[1].
Molecular Formula C₁₄H₁₅N₃Low atom count allows for extensive downstream functionalization without exceeding size limits[5].
Molecular Weight 225.29 g/mol Well within Lipinski's Rule of 5; optimal for CNS-targeted MPO[2].
Hydrogen Bond Donors 1 (Azepine -NH)Provides a critical interaction point (salt bridge) with Asp134 in the 5-HT₂C binding pocket.
Hydrogen Bond Acceptors 2 (Pyrimidine nitrogens)Modulates topological polar surface area (tPSA) to maintain high BBB permeability.
Physical State Solid (Powder)Indicates a stable crystalline lattice, favorable for formulation and long-term storage[6].
Scaffold Derivatization Logic

To transform this core into a clinical candidate, medicinal chemists systematically modify the scaffold. Alkylation at the azepine nitrogen modulates the basicity (pKa) to prevent hERG channel liability, while substitutions at the pyrimidine C4 position (e.g., adding a methylamino group) drastically improve selectivity for 5-HT₂C over the closely related 5-HT₂A and 5-HT₂B receptors[3][7].

MPO Core CAS 1086385-12-7 Core Scaffold N7 Azepine N7 Alkylation (Modulates pKa & hERG) Core->N7 C4 Pyrimidine C4 Substitution (Improves 5-HT2C Selectivity) Core->C4 C2 2-Phenyl Ring (Drives Lipophilic Contacts) Core->C2 BBB Optimized BBB Penetration (CNS Exposure) N7->BBB C4->BBB C2->BBB Efficacy In Vivo Target Engagement BBB->Efficacy Drives

Fig 1: Multiparameter optimization (MPO) logic for pyrimido[4,5-d]azepine scaffold derivatization.

Pharmacological Mechanisms: 5-HT₂C Receptor Agonism

The 5-HT₂C receptor is a Gq-protein coupled receptor (GPCR). When a pyrimido[4,5-d]azepine derivative binds to the orthosteric site, it stabilizes the receptor's active conformation. This activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum (ER), triggering a massive efflux of intracellular calcium (Ca²⁺)[8]. This transient calcium spike is the exact pharmacological readout we capture in high-throughput screening.

Pathway Ligand Pyrimido[4,5-d]azepine (Agonist) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Efflux Readout FLIPR Fluorescence Readout Ca2->Readout Fluo-4 Binding

Fig 2: 5-HT2C GPCR Gq-coupled signaling pathway leading to calcium mobilization and FLIPR readout.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. Below are the definitive, step-by-step methodologies for evaluating pyrimido[4,5-d]azepine derivatives.

Protocol A: In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Quantify the agonist efficacy (EC₅₀ and Emax) of synthesized derivatives at the human 5-HT₂C receptor[8]. Causality & Design: We utilize CHO-K1 cells stably expressing the human 5-HT₂C receptor. CHO-K1 cells lack endogenous serotonergic background, ensuring that any calcium flux is exclusively mediated by the transfected target. Fluo-4 AM is used as the calcium indicator because its acetoxymethyl ester allows cell permeation; once inside, esterases cleave the AM group, trapping the fluorophore. Self-Validation: The assay includes Serotonin (5-HT) as a 100% Emax positive control. To prove target specificity, a parallel plate is pre-incubated with SB-242084 (a highly selective 5-HT₂C antagonist), which must completely ablate the agonist signal. A Z'-factor > 0.5 must be achieved to validate assay robustness.

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-K1/h5-HT₂C cells at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 2.5 mM probenecid in HBSS). Note: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrimido[4,5-d]azepine test compound in HBSS (final assay concentration range: 10 µM to 0.5 nM).

  • Signal Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds. Inject 10 µL of the test compound and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum peak height. Normalize against the 5-HT positive control to determine Emax and fit to a 4-parameter logistic curve to derive the EC₅₀.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Assess Phase I metabolic clearance to predict the in vivo half-life of the scaffold. Causality & Design: Human Liver Microsomes (HLMs) contain the full complement of Cytochrome P450 (CYP) enzymes. Because the azepine ring and 2-phenyl moiety are susceptible to oxidative metabolism, HLMs supplemented with an NADPH regenerating system provide an accurate simulation of hepatic first-pass metabolism. Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate HLM activity. A "Minus-NADPH" control is mandatory to rule out chemical instability or non-CYP mediated degradation.

Step-by-Step Workflow:

  • Incubation Mixture Preparation: In a 96-well deep-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (CL_int) from the elimination rate constant (k).

Conclusion & Future Perspectives

The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold (CAS 1086385-12-7) is a cornerstone in the development of next-generation CNS therapeutics. By leveraging its highly tunable physicochemical properties, researchers have successfully designed potent 5-HT₂C agonists that exhibit exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors[3][4]. As structural biology and computational modeling continue to advance, this pyrimidoazepine core will undoubtedly yield novel clinical candidates for obesity, stress urinary incontinence, and broader psychiatric indications.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 57457782, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine." PubChem. URL:[Link] (Based on PubChem search for CAS 1086385-12-7)

  • Yang, H. Y., et al. "Novel pyrimidoazepine analogs as serotonin 5-HT(2A) and 5-HT(2C) receptor ligands for the treatment of obesity." European Journal of Medicinal Chemistry, 63, 558-569 (2013). URL:[Link]

  • Pfizer Global Research and Development. "Multiparameter Optimization in CNS Drug Discovery: Design of pyrimido[4,5-d]azepines as Potent 5-hydroxytryptamine 2C (5-HT2C) Receptor Agonists With Exquisite Functional Selectivity Over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry, 57(12), 5258-69 (2014). URL:[Link]

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Foundational

Advanced Structural Characterization of 5H-Pyrimido[4,5-d]azepine Derivatives: A Methodological Whitepaper

Executive Summary The 5H-pyrimido[4,5-d]azepine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Most notably, 4-substituted derivatives have been rigorously optimized as potent, functionally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5H-pyrimido[4,5-d]azepine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Most notably, 4-substituted derivatives have been rigorously optimized as potent, functionally selective 5-HT2C receptor agonists (e.g., PF-4479745) for central nervous system (CNS) indications [1[1]]. The structural complexity of these molecules arises from the fusion of a rigid, electron-deficient pyrimidine ring with a highly flexible, seven-membered azepine ring. This dichotomy creates unique analytical challenges, including tautomeric equilibria, complex ring-puckering dynamics, and ambiguous regioisomerism during synthesis.

To ensure absolute structural fidelity—a prerequisite for establishing reliable structure-activity relationships (SAR)—a robust, self-validating analytical cascade is mandatory. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we dissect the causality behind experimental choices, providing drug development professionals with a definitive guide to the structural elucidation of pyrimido[4,5-d]azepines.

The Causality of Analytical Selection (E-E-A-T)

When characterizing fused bicyclic systems like2[2], standard 1D NMR is insufficient. The methylene protons of the azepine ring (C5, C7, C8, C9) often present as overlapping multiplets due to similar magnetic environments and rapid conformational averaging.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is selected not merely for exact mass confirmation, but to map specific fragmentation pathways. The azepine ring is prone to retro-Diels-Alder-like contractions or loss of ethylene/propylene units under collision-induced dissociation (CID). This strictly differentiates the [4,5-d] fusion from its[4,5-b] isomer, which is often explored in kinase inhibitors like HER2/EGFR dual antagonists [3[3]].

  • Multidimensional NMR (HSQC & HMBC): The causal driver for employing HMBC is the need to bridge the two rings. By observing long-range scalar couplings ( 3JCH​ ) from the azepine C5 protons to the pyrimidine C4a and C4 carbons, we unequivocally lock the regiochemistry of the fusion.

  • Single-Crystal X-Ray Diffraction (SCXRD): While NMR provides solution-state connectivity, SCXRD is causally required to determine the absolute solid-state conformation (e.g., the specific boat or chair conformation of the azepine ring) and to map the hydrogen-bonding networks critical for target engagement[3].

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop systems; they contain internal checks that prevent the propagation of structural misassignments.

Protocol A: LC-HRMS/MS Regiochemical Validation

Objective: Confirm exact mass and utilize CID to validate the azepine ring structure.

  • Sample Preparation: Dissolve the synthetic intermediate (e.g., 4[4]) in LC-MS grade MeOH to a concentration of 1 µg/mL. Add 0.1% formic acid. Causality: Formic acid ensures complete protonation of the pyrimidine N1/N3 or azepine N6, driving robust [M+H] + formation.

  • Chromatographic Elution: Utilize a sub-2 µm C18 column (2.1 x 50 mm) with a steep gradient (5% to 95% MeCN in H 2​ O over 5 minutes). Causality: The steep gradient sharpens the peak, maximizing the instantaneous concentration entering the ESI source, which is critical for high-quality MS/MS spectra of low-abundance fragments.

  • MS/MS Acquisition: Acquire data in ESI+ mode with a Q-TOF mass analyzer. Apply a collision energy ramp (15–40 eV).

  • Self-Validation Loop: The protocol validates itself by comparing the isotopic envelope of the precursor ion against the theoretical distribution. For halogenated derivatives (e.g., containing a 4-chloro substituent[4]), the exact 3:1 ratio of the M and M+2 peaks must be mathematically confirmed before proceeding to MS/MS fragmentation analysis.

Protocol B: Multidimensional NMR Regiomapping

Objective: Unambiguously assign the carbon backbone and confirm the [4,5-d] fusion geometry.

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO- d6​ . Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, sharpening the signals of the azepine NH and reducing concentration-dependent chemical shift drift compared to CDCl 3​ .

  • 1D Acquisition: Acquire 1 H (600 MHz, 16 scans) and 13 C (150 MHz, 1024 scans) spectra.

  • HMBC Acquisition: Set the long-range coupling delay to optimize for nJCH​=8 Hz.

  • Self-Validation Loop: To prove the structure is a [4,5-d] azepine and not a [5,4-d] or [4,5-b] isomer, the protocol requires a mandatory cross-check: The methylene protons at C5 must show a strong 3J correlation to the pyrimidine C4a and C4 carbons. If a correlation is instead observed to C2, the regiochemistry is incorrect, and the synthetic route must be re-evaluated.

Quantitative Data Interpretation

To streamline the structural verification process, the expected quantitative analytical benchmarks for the 5H-pyrimido[4,5-d]azepine core are summarized below.

Table 1: Characteristic NMR Chemical Shifts for 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines
PositionNucleusTypical Shift (ppm)MultiplicityDiagnostic HMBC Correlations ( 3J )
C2 1 H / 13 C8.50 - 8.80 / 158.0 - 160.0SingletC4, C4a
C4 13 C- / 165.0 - 168.0--
C4a 13 C- / 120.0 - 125.0--
C5 1 H / 13 C2.80 - 3.10 / 30.0 - 35.0MultipletC4a, C9a, C7
N6 1 H5.50 - 6.50 / -Broad Singlet-
C7 1 H / 13 C3.20 - 3.50 / 45.0 - 50.0MultipletC5, C8
C8 1 H / 13 C1.80 - 2.20 / 25.0 - 28.0MultipletC7, C9
C9 1 H / 13 C2.90 - 3.20 / 32.0 - 36.0MultipletC9a, C4a, C8
C9a 13 C- / 168.0 - 172.0--
Table 2: Diagnostic LC-HRMS/MS Fragmentation Pathways
Precursor IonFragment Ion (m/z)Neutral LossMechanistic Causality
[M+H] + [M+H - NH 3​ ] + 17 DaCleavage of the azepine secondary amine (N6)
[M+H] + [M+H - C 2​ H 4​ ] + 28 DaRetro-Diels-Alder-like contraction of the azepine ring
[M+H] + [Pyrimidine Core] + VariableComplete cleavage of the C5-C4a and C9-C9a aliphatic bonds

Integrated Analytical Workflow

The following diagram maps the logical relationships and sequential dependencies of the structural elucidation workflow.

Workflow cluster_0 Primary Structural Elucidation cluster_1 Advanced 3D & Connectivity Validation Synthesis Synthesis of 5H-Pyrimido[4,5-d]azepines Purification Chromatographic Purification (>98% Purity) Synthesis->Purification LCHRMS LC-HRMS/MS (Exact Mass & Fragmentation) Purification->LCHRMS NMR1D 1D NMR (1H, 13C) (Chemical Environments) Purification->NMR1D XRAY Single-Crystal X-Ray (Absolute Conformation) Purification->XRAY Validation Orthogonal Data Integration & Self-Validation LCHRMS->Validation NMR2D 2D NMR (HSQC, HMBC) (Bond Connectivity) NMR1D->NMR2D NMR2D->Validation XRAY->Validation

Integrated analytical workflow for the structural validation of 5H-pyrimido[4,5-d]azepines.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists... Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine - Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Source: Semantic Scholar (Bioorganic & Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Pharmacology Profile of 2-Phenyl-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-d]Azepine Derivatives: A Multiparameter Optimization Guide

Executive Summary The development of central nervous system (CNS) therapeutics requires a rigorous, multiparameter approach to safety pharmacology. Derivatives of the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous, multiparameter approach to safety pharmacology. Derivatives of the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold have emerged as highly potent, selective 5-HT2C receptor agonists, demonstrating significant preclinical efficacy in models of stress urinary incontinence (SUI), obesity, and schizophrenia[1][2]. However, the raw unformulated pyrimido[4,5-d]azepine base structure carries inherent GHS classifications for acute toxicity (oral/dermal/inhalation) and severe eye/skin irritation[3].

More critically, the therapeutic window of this compound class is entirely dictated by its functional selectivity. The primary toxicological liabilities of azepine-based serotonergic drugs stem from off-target engagement with 5-HT2A and 5-HT2B receptors. This whitepaper provides an authoritative, step-by-step technical guide to evaluating the toxicity profile of 2-phenyl-pyrimido[4,5-d]azepines in animal models, establishing self-validating protocols that ensure scientific integrity and translational confidence.

Mechanistic Toxicology: The Receptor Selectivity Imperative

To understand the toxicity profile of 2-phenyl-pyrimido[4,5-d]azepines, one must first understand the causality of serotonin receptor pharmacology. The therapeutic target, 5-HT2C , is a Gq/11-coupled GPCR whose activation modulates downstream dopamine and norepinephrine release.

The toxicological liabilities arise from structural homology across the 5-HT2 receptor family:

  • 5-HT2B-Mediated Toxicity: Agonism at the 5-HT2B receptor triggers mitogenic signaling pathways in valvular interstitial cells. Chronic activation leads to the proliferation of myofibroblasts and extracellular matrix deposition, resulting in cardiac valvulopathy (fibroplasia)[1].

  • 5-HT2A-Mediated Toxicity: Off-target agonism at the 5-HT2A receptor causes excessive excitation of cortical pyramidal neurons, manifesting clinically as hallucinations and severe psychiatric adverse events[2].

A successful candidate from this class must demonstrate an exquisite functional selectivity ratio (>100-fold) for 5-HT2C over 5-HT2A/2B to maintain a safe therapeutic index[1].

Pathway cluster_receptors Serotonin Receptor Subtypes Ligand 2-phenyl-pyrimido[4,5-d]azepine HT2C 5-HT2C (Target) Ligand->HT2C High Affinity HT2B 5-HT2B (Off-Target) Ligand->HT2B Low Affinity HT2A 5-HT2A (Off-Target) Ligand->HT2A Low Affinity Therapy Therapeutic Efficacy HT2C->Therapy Gq/11 Activation Valvulopathy Cardiac Valvulopathy HT2B->Valvulopathy Mitogenic Signaling Hallucination CNS Toxicity HT2A->Hallucination Cortical Excitation

Fig 1: Receptor subtype selectivity and associated toxicity pathways for pyrimido[4,5-d]azepines.

In Vivo Safety Pharmacology Workflows

To transition from in vitro binding data to a reliable No-Observed-Adverse-Effect Level (NOAEL), we deploy highly controlled, self-validating in vivo models.

Protocol A: Conscious Canine Cardiovascular Telemetry

Causality & Rationale: The Beagle dog is the non-rodent species of choice for cardiovascular safety because its cardiac electrophysiology (specifically hERG channel dynamics and repolarization reserve) closely mirrors that of humans. This model simultaneously screens for hERG-mediated QT prolongation and 5-HT2B-mediated hemodynamic shifts[1].

Step-by-Step Methodology:

  • Surgical Implantation: Implant telemetry transmitters (e.g., Data Sciences International) into the femoral artery of purpose-bred Beagle dogs to capture arterial blood pressure, heart rate, and Lead II ECG.

  • Baseline Validation (Self-Validating Step): Allow a 14-day recovery. Record 24-hour continuous baseline data for each animal. The system validates itself via a Latin square crossover design, where each dog acts as its own control, eliminating inter-subject anatomical variance.

  • Dosing Regimen: Administer the compound via oral gavage at escalating doses (e.g., 1, 3, and 10 mg/kg). Include a vehicle control phase and a positive control phase (e.g., moxifloxacin) to prove the assay's sensitivity to detect QTc prolongation.

  • Data Acquisition & Correction: Continuously record parameters for 24 hours post-dose. Apply Fridericia’s formula (QTcF) to correct the QT interval for heart rate fluctuations. A change of >5 ms from baseline flags a potential cardiotoxic liability.

Protocol B: Modified Irwin Functional Observational Battery (FOB)

Causality & Rationale: The Irwin test is utilized because 5-HT2A agonism directly induces head-twitch responses (HTR) in rodents—a highly predictive proxy for human hallucinogenic potential[2].

Step-by-Step Methodology:

  • Subject Habituation: Habituate adult male Sprague-Dawley rats to a transparent observation arena for 30 minutes prior to dosing to minimize stress-induced behavioral artifacts.

  • Administration: Administer the test compound (10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.

  • Assay Validation (Self-Validating Step): Concurrently run a cohort treated with DOI (a known 5-HT2A agonist). The assay is only considered valid if the DOI cohort exhibits a statistically significant spike in head-twitch responses.

  • Scoring Matrix: At 15, 30, 60, and 120 minutes post-dose, evaluate autonomic (piloerection, pupil size), motor (ataxia, grip strength), and behavioral (head twitches, vocalization) parameters using a standardized 0–4 scoring system.

Quantitative Toxicity & ADME Profile

The table below summarizes the target preclinical toxicity profile required for a 2-phenyl-pyrimido[4,5-d]azepine derivative to be considered a viable, safe clinical candidate. These representative values reflect the multiparameter optimization goals necessary to avoid the historical pitfalls of serotonergic drugs[1].

ParameterAssay / ModelTarget Threshold ValueToxicity Implication
5-HT2C Agonism In vitro Functional (Ca2+ Flux)EC50 < 10 nMPrimary therapeutic target (Efficacy)
5-HT2B Agonism In vitro FunctionalEC50 > 10,000 nMLow risk of cardiac valvulopathy
5-HT2A Agonism In vitro FunctionalEC50 > 1,000 nMLow risk of hallucinogenic liability
hERG Inhibition Patch Clamp (HEK293)IC50 > 30 µMNegligible risk of QTc prolongation
Cytotoxicity HepG2 Cell Viability (72h)IC50 > 50 µMLow intrinsic hepatotoxicity
In vivo CV Canine Telemetry (10 mg/kg)No Δ in QTc or MAPSafe cardiovascular profile
In vivo CNS Rat Irwin FOB (100 mg/kg)NOAEL > 100 mg/kgAbsence of acute neurotoxicity

Hepatotoxicity & Genotoxicity Assessments

Beyond receptor-mediated toxicity, the intrinsic chemical stability of the pyrimido[4,5-d]azepine ring must be evaluated for metabolic liabilities.

  • Hepatotoxicity: HepG2 cell lines are utilized for primary cytotoxicity screening[4]. The choice of HepG2 over primary human hepatocytes in early screening is driven by throughput. To self-validate the metabolic toxicity, compounds are co-incubated with broad-spectrum CYP450 inhibitors (e.g., 1-aminobenzotriazole). If toxicity decreases upon CYP inhibition, it confirms that a reactive metabolite (rather than the parent compound) is the toxicophore.

  • Genotoxicity: The scaffold is subjected to the standard Ames test (Salmonella typhimurium strains TA98, TA100) with and without S9 metabolic activation to ensure the absence of mutagenic potential.

Workflow Phase1 1. In Vitro Selectivity Profiling Phase2 2. ADME & Hepatotoxicity Phase1->Phase2 Selectivity > 100x Phase3A 3A. CNS Safety Pharmacology Phase2->Phase3A Acceptable Clearance Phase3B 3B. CV Telemetry Phase2->Phase3B Low Cytotoxicity Phase4 4. NOAEL Determination Phase3A->Phase4 No Motor Impairment Phase3B->Phase4 No QTc Prolongation

Fig 2: Preclinical safety pharmacology workflow for pyrimido[4,5-d]azepine candidate selection.

Conclusion

The toxicity profile of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine in animal models is fundamentally governed by its interaction with the 5-HT receptor family. By enforcing strict functional selectivity thresholds (>100-fold for 5-HT2C over 5-HT2B/2A) and employing self-validating in vivo models like canine cardiovascular telemetry and the rat Irwin FOB, researchers can effectively de-risk the hallucinogenic and cardiovascular liabilities historically associated with this chemical space.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors".
  • Google Patents. "AU2008231543A1 - Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists".
  • NextSDS. "5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine — Chemical Substance Information".
  • ACS Infectious Diseases. "Probing the Open Global Health Chemical Diversity Library for Multistage-Active Starting Points for Next-Generation Antimalarials".

Sources

Foundational

Blood-Brain Barrier Permeability of Pyrimido[4,5-d]azepines: A Technical Guide to Multiparameter Optimization

Executive Summary The pyrimido[4,5-d]azepine scaffold has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug discovery, most notably for its utility in designing potent, functionally selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimido[4,5-d]azepine scaffold has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug discovery, most notably for its utility in designing potent, functionally selective 5-Hydroxytryptamine 2C (5-HT2C) receptor agonists . However, translating high in vitro receptor affinity into in vivo therapeutic efficacy requires overcoming the blood-brain barrier (BBB). This technical guide explores the mechanistic causality behind BBB permeability, the multiparameter optimization (MPO) strategies used to bypass active efflux transporters, and the self-validating experimental workflows required to quantify CNS penetrance.

The Mechanistic Barrier: P-glycoprotein Efflux Dynamics

The primary bottleneck for the CNS penetration of pyrimido[4,5-d]azepines is active efflux by P-glycoprotein (P-gp), encoded by the MDR1 gene .

The Causality of Efflux: P-gp is an ATP-binding cassette transporter localized on the apical membrane of brain endothelial cells. Its binding pocket preferentially accommodates lipophilic, cationic molecules with multiple hydrogen-bond acceptors. The pyrimido[4,5-d]azepine core inherently contains a basic azepine nitrogen. At a physiological pH of 7.4, this basic amine is heavily protonated. This high cationic fraction, coupled with the planar lipophilicity of the pyrimidine ring, makes early-generation pyrimido[4,5-d]azepines prime substrates for P-gp recognition . If a drug is continuously pumped back into the systemic circulation, it cannot achieve the unbound brain concentration ( Kp,uu​ ) necessary to drive receptor occupancy.

Multiparameter Optimization (MPO): Chemical Causality & Scaffold Redesign

To achieve BBB permeability, medicinal chemists must uncouple target affinity from P-gp affinity. This is achieved through a rational Multiparameter Optimization (MPO) strategy that focuses on three physicochemical levers :

  • pKa Modulation: By introducing electron-withdrawing groups or steric bulk near the azepine nitrogen, the basicity (pKa) of the amine is lowered, reducing the protonated fraction at pH 7.4.

  • Topological Polar Surface Area (tPSA) Reduction: Shielding or removing unnecessary hydrogen bond donors/acceptors lowers the desolvation penalty, thermodynamically favoring passive diffusion across the lipid bilayer.

  • Lipophilicity (cLogP) Tuning: Balancing lipophilicity ensures the molecule is greasy enough to enter the membrane but not so lipophilic that it becomes trapped in the lipid core or heavily bound to plasma proteins.

By applying these principles, researchers successfully optimized early leads (e.g., Compound 8) into clinical candidates like PF-4479745 (Compound 17) and PF-4522654 (Compound 18), which exhibit an optimal balance of 5-HT2C agonism and low P-gp efflux .

Quantitative SAR Data Summary

Table 1: Impact of MPO on the BBB permeability profile of pyrimido[4,5-d]azepine derivatives.

CompoundTarget Affinity (5-HT2C EC50)MDCK-MDR1 Efflux Ratio (ER)Predicted In Vivo CNS Penetration
Compound 8 (Early Lead)~12 nM> 15.0Low (Strong P-gp Substrate)
Compound 17 (PF-4479745)10 nM2.3High (ER < 3.0 target achieved)
Compound 18 (PF-4522654)17 nM4.0Moderate-High

Self-Validating Experimental Protocol: The MDCK-MDR1 Transwell Assay

To empirically validate the MPO strategy, the bidirectional MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1) Transwell assay is the gold standard .

Why is this self-validating? This protocol relies on internal controls (Lucifer Yellow) to prove monolayer integrity and mathematical mass-balance checks to rule out non-specific binding, ensuring absolute trustworthiness of the generated data.

Step-by-Step Methodology:
  • Monolayer Culturing: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4–5 days until tight junctions form.

  • Integrity Validation (Control 1): Add Lucifer Yellow (LY), a paracellular marker, to the apical chamber. If LY apparent permeability ( Papp​ ) exceeds 10×10−6 cm/s, discard the well (indicates a leaky monolayer).

  • Bidirectional Dosing:

    • A-to-B (Apical to Basolateral): Mimics passive diffusion into the brain. Dose the test compound (1 µM) in the apical chamber.

    • B-to-A (Basolateral to Apical): Mimics active efflux out of the brain. Dose the test compound in the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract aliquots from the receiver chambers at t=60 and t=120 minutes.

  • Mass Balance Check (Control 2): Calculate total compound recovery: (AmountReceiver​+AmountDonor​+AmountCellular​)/AmountInitial​ . A recovery < 80% invalidates the run due to plasticware binding or intracellular accumulation.

  • Quantification & ER Calculation: Quantify concentrations via LC-MS/MS. Calculate the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    An ER < 3.0 indicates a non-substrate with a high probability of in vivo CNS penetration.

MDCK_MDR1_Workflow Synthesis Synthesize Pyrimido[4,5-d]azepine Variants MDCK MDCK-MDR1 Transwell Assay (A-to-B and B-to-A) Synthesis->MDCK Calc Calculate Apparent Permeability (Papp) & Efflux Ratio (ER) MDCK->Calc Decision Is ER < 3.0? Calc->Decision Pass Proceed to In Vivo CNS Penetration Studies Decision->Pass Yes Fail Redesign Scaffold (Reduce pKa / H-Bonds) Decision->Fail No Fail->Synthesis

Logical workflow for evaluating BBB permeability via MDCK-MDR1 efflux ratios.

Post-Penetration Pharmacodynamics: 5-HT2C Receptor Activation

Once a pyrimido[4,5-d]azepine successfully traverses the BBB, it must engage its target with high functional selectivity. Lead compounds like PF-4479745 act as partial agonists at the 5-HT2C receptor, a Gq-protein coupled receptor (GPCR) .

Signaling Causality: Binding of the pyrimido[4,5-d]azepine induces a conformational change in the 5-HT2C receptor, catalyzing the exchange of GDP for GTP on the Gq/11 alpha subunit. This activated G-protein stimulates Phospholipase C (PLC), which cleaves membrane PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC). This specific cascade modulates downstream neural circuits responsible for controlling conditions like stress urinary incontinence (SUI) and obesity, while exquisite selectivity over 5-HT2A and 5-HT2B prevents hallucinogenic and cardiotoxic off-target effects, respectively .

GPCR_Signaling Ligand Pyrimido[4,5-d]azepine Agonist (e.g., PF-4479745) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Ca2 Intracellular Ca2+ Release & PKC Activation SecondMsgr->Ca2 Efficacy Therapeutic Efficacy (e.g., SUI / Obesity Control) Ca2->Efficacy

Intracellular Gq-coupled signaling cascade triggered by 5-HT2C receptor agonism.

Translational Impact on Broad CNS Drug Discovery

The rigorous MPO strategies developed to push pyrimido[4,5-d]azepines across the BBB have established a blueprint for modern neuropharmacology. The causality of reducing basicity and hydrogen bonding to evade P-gp efflux has been directly applied to other critical CNS targets. A prime example is the development of AZD1390 , a highly potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor designed for glioblastoma multiforme (GBM) . By utilizing the exact same principles of modulating flexibility, basicity, and lipophilicity, researchers achieved an efflux ratio of <2 in MDCKII-MDR1 assays, allowing AZD1390 to achieve pharmacologically active concentrations within intracranial tumors .

References

  • Storer, R. I., et al. "Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry 57.12 (2014): 5258-5269.[Link]

  • Heifetz, A., et al. "Application of an Integrated GPCR SAR-Modeling Platform To Explain the Activation Selectivity of Human 5-HT2C over 5-HT2B." ACS Chemical Biology 11.5 (2016): 1354-1363.[Link]

  • Pike, K. G., et al. "Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390." Journal of Medicinal Chemistry 67.4 (2024): 3090-3111.[Link]

Exploratory

Discovery and Synthesis Pathways for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Executive Summary The fused bicyclic scaffold of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) represents a highly privileged pharmacophore in modern drug discovery. Structurally comprising a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) represents a highly privileged pharmacophore in modern drug discovery. Structurally comprising a pyrimidine ring fused to a saturated seven-membered azepine ring, this class of compounds has demonstrated profound utility in central nervous system (CNS) therapeutics—most notably as exquisitely selective 5-HT2C receptor agonists[1] and novel modulators of the autophagy-lysosome pathway[2].

This whitepaper provides an authoritative, in-depth guide to the retrosynthetic logic, mechanistic causality, and validated step-by-step experimental protocols required to synthesize this specific target from commercially available precursors.

Pharmacological Significance & Target Biology

The pyrimido[4,5-d]azepine core is uniquely positioned to interact with deep hydrophobic pockets of G-protein coupled receptors (GPCRs). In the context of 5-HT2C agonism, the azepine nitrogen (N7) acts as a critical hydrogen bond donor/acceptor, while the pyrimidine core and its C2-substituents (such as the phenyl group) engage in vital face-to-face π−π stacking with aromatic residues (e.g., Phe327) in the receptor binding pocket[1][3].

Recent high-throughput screening campaigns have also identified pyrimidoazepine derivatives as potent inducers of autophagic flux, targeting Lamin A/C and LAMP1 to clear neurotoxic aggregates in neurodegenerative models[2][4].

Pathway L Pyrimido[4,5-d]azepine Agonist R 5-HT2C Receptor (GPCR) L->R Binds G Gq/11 Protein Activation R->G Activates PLC Phospholipase C (PLC) G->PLC Stimulates IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 1: Pharmacological signaling pathway of pyrimido[4,5-d]azepines via 5-HT2C GPCR activation.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of the unsubstituted C4 target (2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine) requires a highly deliberate sequence to ensure regiocontrol and chemoselectivity.

  • Azepanone Ring Expansion: Rather than relying on low-yielding Dieckmann condensations, modern industrial routes utilize a Lewis acid-catalyzed ring expansion of 1-benzyl-4-piperidone using ethyl diazoacetate[5]. This homologation reliably produces the β -keto ester necessary for pyrimidine fusion.

  • Pinner-Type Condensation: The β -keto ester is condensed with benzamidine. The amidine explicitly installs the C2-phenyl group while forming the pyrimidone core[2].

  • Halogenation (Activation): The resulting C4-OH (tautomeric pyrimidone) is inert to direct reduction. It must be activated by conversion to a C4-chloride using Phosphorus oxychloride ( POCl3​ )[6][7].

  • Global Reductive Dechlorination & Debenzylation: In a masterclass of synthetic efficiency, a single palladium-catalyzed hydrogenation step is employed to simultaneously cleave the C4-Cl bond (yielding the required C4-H) and hydrogenolyze the N7-benzyl protecting group, yielding the final free amine[6].

Synthesis N1 1-Benzyl-4-piperidone N2 Ring Expansion (Ethyl diazoacetate, BF3·OEt2) N1->N2 N3 1-Benzyl-5-oxoazepane- 4-carboxylate N2->N3 N4 Pinner Condensation (Benzamidine, NaOEt) N3->N4 N5 7-Benzyl-2-phenyl-pyrimido [4,5-d]azepin-4-one N4->N5 N6 Chlorination (POCl3, Reflux) N5->N6 N7 4-Chloro Intermediate N6->N7 N8 Global Hydrogenation (Pd/C, H2, NaOAc) N7->N8 N9 2-Phenyl-6,7,8,9-tetrahydro-5H- pyrimido[4,5-d]azepine N8->N9

Fig 2: Four-step synthetic workflow for 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine.

Validated Experimental Protocols (Self-Validating System)

As a Senior Application Scientist, I mandate that every protocol must contain internal analytical checkpoints to prevent the propagation of failed intermediates.

Step 1: Lewis Acid-Catalyzed Homologation

Objective: Synthesis of ethyl 1-benzyl-5-oxoazepane-4-carboxylate.

  • Procedure: Under an N2​ atmosphere, dissolve 1-benzyl-4-piperidone (1.0 equiv) in anhydrous diethyl ether (0.5 M). Cool the reactor strictly to between -40 °C and -25 °C. Simultaneously but independently, add ethyl diazoacetate (1.4 equiv) and BF3​⋅OEt2​ (1.1 equiv) dropwise over 4 hours[5].

  • Causality: BF3​⋅OEt2​ activates the piperidone carbonyl. The strict thermal boundary (-40 °C to -25 °C) is non-negotiable; it prevents the hazardous accumulation of unreacted diazoacetate while maintaining sufficient kinetic energy for the 1,2-alkyl shift that expands the ring.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) will confirm the total consumption of the starting material. 1H-NMR will reveal the diagnostic emergence of the azepanone methylene protons and the ethyl ester quartet at δ 4.20 ppm.

Step 2: Pyrimidone Condensation

Objective: Synthesis of 7-benzyl-2-phenyl-3,5,6,8,9-pentahydro-pyrimido[4,5-d]azepin-4-one.

  • Procedure: To a flame-dried flask, add sodium ethoxide (2.0 equiv) in absolute ethanol (0.15 M). Add the β -keto ester from Step 1 (1.0 equiv) and benzamidine hydrochloride (1.5 equiv). Reflux the mixture for 12 hours[2]. Quench with water, neutralize with 1M HCl, and filter the resulting precipitate.

  • Causality: The strong base (NaOEt) serves a dual purpose: it liberates the free amidine from its hydrochloride salt and generates the enolate of the β -keto ester, driving the cyclocondensation forward.

  • Validation Checkpoint: LC-MS will show the expected [M+H]+ mass. IR spectroscopy will show a strong lactam/pyrimidone C=O stretch at ~1670 cm−1 .

Step 3: Halogenation (C4-Activation)

Objective: Synthesis of 7-benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine[8].

  • Procedure: Suspend the pyrimidone (1.0 equiv) in neat POCl3​ (10 volumes). Reflux at 105 °C for 3 to 5 hours without the addition of exogenous amines (e.g., PhNEt2​ )[6][7]. Carefully pour the cooled mixture over crushed ice and basify to pH 9 with aqueous NH4​OH . Extract with dichloromethane.

  • Causality: Avoiding amine catalysts like PhNEt2​ prevents competitive side reactions and tar formation, which are well-documented in pyrimidoazepine chlorinations[7].

  • Validation Checkpoint: The IR spectrum will show the complete disappearance of the C=O stretch. High-resolution mass spectrometry (HRMS) will display the characteristic 3:1 isotopic cluster indicative of mono-chlorination ( 35Cl/37Cl ).

Step 4: Global Reductive Dechlorination & Debenzylation

Objective: Synthesis of the final target, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine.

  • Procedure: Suspend the 4-chloro intermediate (1.0 equiv) and anhydrous sodium acetate (1.5 equiv) in absolute ethanol. Add 10% Pd/C (30% w/w). Purge the vessel with H2​ gas and stir vigorously under 1 atm of H2​ at room temperature for 16 hours[6]. Filter through a pad of Celite to remove the catalyst, concentrate, and purify via reverse-phase chromatography.

  • Causality: This is a highly chemoselective step. The Pd/C catalyst simultaneously hydrogenolyzes the C-Cl bond and the N-benzyl bond without reducing the aromatic pyrimidine or phenyl rings. Sodium acetate ( NaOAc ) is critical; it acts as an acid scavenger to neutralize the generated HCl. Without it, the liberated acid would protonate the azepine nitrogen, poisoning the palladium surface and halting the debenzylation[6][7].

  • Validation Checkpoint: 1H-NMR will show the disappearance of the benzyl CH2​ singlet (~3.6 ppm) and the appearance of a sharp pyrimidine C4-H singlet at ~8.4 ppm.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the end-to-end synthesis.

StepReaction TypeKey Reagents & CatalystsTemp / TimeTypical YieldCausality / Optimization Note
1 Ring ExpansionEthyl diazoacetate, BF3​⋅OEt2​ -40 °C to -25 °C / 6h71 - 75%Strict thermal control prevents diazo decomposition; maximizes homologation.
2 CondensationBenzamidine HCl, NaOEt, EtOH80 °C (Reflux) / 12h65 - 76%NaOEt ensures complete enolization; precipitation drives equilibrium.
3 Chlorination POCl3​ (Neat)105 °C / 4h60 - 70%Omission of amine catalysts reduces tar formation and simplifies workup.
4 Global Reduction10% Pd/C, H2​ (1 atm), NaOAc 25 °C / 16h85 - 90% NaOAc prevents catalyst poisoning by scavenging liberated HCl.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C)
  • Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons Source: ACS Chemical Neuroscience - PMC / NIH URL
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: Organic Process Research & Development - ACS Publications URL
  • Rearrangement of Pyrimido[4,5-d]azepines to Pyrrolo[2,3-d]pyrimidines Source: Bulletin of the Chemical Society of Japan - OUP URL
  • 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (EVT-13054311)
  • 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1086385-12-7)

Sources

Foundational

Primary Metabolic Pathways of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Mechanistic and Analytical Guide

Abstract The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as the structural foundation for highly selective 5-HT2C...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as the structural foundation for highly selective 5-HT2C receptor agonists (such as PF-4479745 and PF-4522654) used in the treatment of obesity and stress urinary incontinence[1][2], as well as emerging small-molecule modulators of the autophagy-lysosome pathway[3]. As a Senior Application Scientist, I have structured this guide to dissect the metabolic fate of this scaffold, detailing the causality behind its biotransformation and providing field-proven, self-validating analytical protocols for metabolite identification.

Structural Anatomy and Metabolic Hotspots

To accurately predict the pharmacokinetics of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, we must first analyze its electron distribution and steric environment. The molecule consists of an electron-deficient pyrimidine ring fused to a flexible, seven-membered saturated azepine ring, with a lipophilic phenyl substitution at the C2 position.

This topology presents three primary metabolic hotspots:

  • The N7 Secondary Amine: The basic nitrogen in the tetrahydroazepine ring is highly nucleophilic, making it the primary target for Phase II conjugation.

  • The 2-Phenyl Ring: The aromatic system is susceptible to electrophilic attack by high-valent iron-oxo species in cytochrome P450 (CYP450) active sites.

  • The Azepine Aliphatic Carbons: The saturated carbons (C5, C6, C8, C9) adjacent to the heteroatoms are vulnerable to aliphatic oxidation.

Primary Metabolic Pathways

The biotransformation of this scaffold is governed by a competition between Phase I functionalization and Phase II conjugation.

Phase I: CYP450-Mediated Oxidation
  • Aromatic Hydroxylation: CYP3A4 and CYP2D6 primarily mediate the oxidation of the 2-phenyl ring. Due to steric hindrance and electronic directing effects, oxidation predominantly occurs at the para-position, yielding a phenol metabolite (+16 Da mass shift).

  • Aliphatic Hydroxylation: The saturated azepine ring undergoes hydroxylation at the C6 or C8 positions. The proximity to the N7 nitrogen stabilizes the transition state via inductive effects. If oxidation proceeds further, these hydroxylated intermediates can collapse into lactams (+14 Da net shift).

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs can oxidize the N7 secondary amine to form an N-oxide, though this is often a minor pathway compared to conjugation.

Phase II: UGT-Mediated Conjugation
  • N-Glucuronidation: The most dominant clearance mechanism for unsubstituted tetrahydroazepines is direct N-glucuronidation by UDP-glucuronosyltransferases (UGTs)[4]. The addition of the massive, highly polar glucuronic acid moiety (+176 Da) drastically reduces the molecule's LogD, preventing blood-brain barrier (BBB) permeation and facilitating rapid renal excretion.

MetabolicPathways Parent 2-phenyl-6,7,8,9-tetrahydro- 5H-pyrimido[4,5-d]azepine Phase1 Phase I Metabolism (CYP450 Enzymes) Parent->Phase1 Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 AromHydrox Aromatic Hydroxylation (2-Phenyl Ring) Phase1->AromHydrox AliphHydrox Aliphatic Hydroxylation (Azepine Ring C5/C6/C8/C9) Phase1->AliphHydrox NOxid N-Oxidation (Azepine N7) Phase1->NOxid NGluc N-Glucuronidation (Azepine N7) Phase2->NGluc Excretion Renal / Biliary Excretion AromHydrox->Excretion AliphHydrox->Excretion NOxid->Excretion NGluc->Excretion

Caption: Phase I and Phase II metabolic pathways of the pyrimido[4,5-d]azepine scaffold.

Experimental Workflow: Self-Validating Metabolic Profiling

To accurately map these pathways, we utilize a Human Liver Microsome (HLM) and Hepatocyte stability assay coupled with LC-HRMS/MS. This protocol is designed as a self-validating system to eliminate false negatives and artifactual degradation.

Step-by-Step Methodology
  • System Preparation & Pre-incubation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

    • Combine 1 µM of the pyrimido[4,5-d]azepine substrate with 0.5 mg/mL HLM protein.

    • Causality: The mixture is pre-incubated at 37°C for 5 minutes. This ensures the system reaches thermal equilibrium before the reaction begins, preventing kinetic lag that skews intrinsic clearance ( CLint​ ) calculations.

  • Enzyme Activation (The Self-Validating Step):

    • Add 25 µg/mL alamethicin and incubate on ice for 15 minutes prior to adding cofactors.

    • Causality: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Omitting this step results in false-negative glucuronidation data.

  • Reaction Initiation & Control Validation:

    • Initiate the reaction by adding 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).

    • Self-Validation: Run parallel control incubations using Verapamil (CYP3A4 positive control) and Naloxone (UGT positive control). If these controls do not deplete at known rates, the assay is rejected, ensuring the integrity of the microsomes.

  • Reaction Quenching:

    • At precise intervals (0, 15, 30, 60 min), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to prevent LC column fouling.

  • LC-HRMS/MS Analysis:

    • Centrifuge the quenched samples (14,000 x g, 15 min, 4°C) and analyze the supernatant using a Q-TOF or Orbitrap mass spectrometer. Mass Defect Filtering (MDF) is applied to isolate the drug's isotopic signature from endogenous biological noise.

Workflow Step1 1. Substrate Incubation (HLM / Hepatocytes, 37°C) Step2 2. Reaction Quenching (Cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation & Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (Q-TOF or Orbitrap) Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5

Caption: LC-HRMS/MS experimental workflow for in vitro metabolite identification.

Quantitative Pharmacokinetic & Metabolic Data

Extensive lead optimization of the pyrimido[4,5-d]azepine class (yielding clinical candidates like PF-4479745) has demonstrated that strategic substitutions (e.g., N-methylation or steric eclipsing at N1) can significantly enhance metabolic stability and reduce P-glycoprotein (P-gp) efflux[5]. The table below summarizes the baseline metabolic parameters of the optimized scaffold.

Pharmacokinetic ParameterHuman Liver Microsomes (HLM)Human Hepatocytes
Intrinsic Clearance ( CLint​ ) < 10 µL/min/mg protein< 5 µL/min/10 6 cells
In Vitro Half-life ( t1/2​ ) > 120 minutes> 240 minutes
Primary Metabolites Observed N-oxide, Aromatic HydroxylsN-glucuronides, Aliphatic Hydroxyls
P-gp Efflux Ratio (MDCK-MDR1) N/A2.3 - 4.0 (Favorable for CNS)
CYP450 Inhibition (IC 50​ ) > 30 µM (Weak/None)> 30 µM (Weak/None)

Data synthesized from preclinical optimization studies of pyrimido[4,5-d]azepine 5-HT2C agonists[5].

References
  • Storer, R. I., et al. (2014). "Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry, 57(12), 5258-5269. URL:[Link]

  • Pae, A. N., et al. (2013). "Novel pyrimidoazepine analogs as serotonin 5-HT(2A) and 5-HT(2C) receptor ligands for the treatment of obesity." European Journal of Medicinal Chemistry, 63, 558-569. URL: [Link]

  • Robichaud, H., et al. (2023). "Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons." ACS Chemical Neuroscience, 14(24), 4341–4356. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-pH RP-HPLC Method Development and Validation for the Analysis of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Development Professionals. Introduction & Chemical Context The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CNS Drug Development Professionals.

Introduction & Chemical Context

The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) is a highly functionalized nitrogenous heterocycle[1]. The pyrimido[4,5-d]azepine scaffold is of immense interest in medicinal chemistry, primarily serving as a core pharmacophore for potent and selective 5-Hydroxytryptamine 2C (5-HT2C) receptor agonists utilized in central nervous system (CNS) drug discovery[2].

The Analytical Challenge: From a chromatographic perspective, this molecule presents a significant challenge. The structure contains a highly basic secondary amine within the azepine ring (estimated pKa ~9.5) and additional basic nitrogens in the pyrimidine ring. When analyzed using standard acidic reversed-phase (RP) HPLC conditions (e.g., 0.1% Formic Acid or TFA), the azepine nitrogen becomes fully protonated. This cationic state leads to severe secondary ion-exchange interactions with the negatively charged, unendcapped residual silanols (Si-O⁻) present on traditional silica-based stationary phases[3]. The macroscopic result is severe peak tailing, poor resolution from related impurities, and compromised quantitative accuracy.

This application note details the rationale, development, and ICH Q2(R2)-compliant validation of a high-pH, self-validating HPLC method designed to suppress analyte ionization and deliver pristine peak symmetry.

Method Development Rationale (Expertise & Experience)

To achieve a robust method, we must move beyond simply masking silanol interactions with heavy ion-pairing agents, which often ruin column lifespans and are incompatible with mass spectrometry. Instead, we alter the fundamental state of the analyte.

Mobile Phase pH Causality

The primary mechanism of retention in RP-HPLC is hydrophobic interaction. Ionized compounds behave as polar species, reducing their affinity for the stationary phase and increasing their affinity for polar silanols. By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, we exceed the pKa of the azepine amine. This forces the molecule into its neutral, unprotonated state. Consequently, electrostatic interactions with the silica support are entirely negated, and retention is driven purely by predictable hydrophobic partitioning[3].

Stationary Phase Selection

Standard silica columns rapidly dissolve at pH > 8.0. To operate at pH 10.0, we must utilize an Ethylene Bridged Hybrid (BEH) particle technology or a polymer-coated silica column (e.g., Waters XBridge C18 or Phenomenex Gemini). These columns offer extreme resistance to alkaline dissolution while providing the high theoretical plate counts required for impurity resolution.

Workflow A 1. Analyte Characterization (Basic Azepine, pKa ~9.5) B 2. Stationary Phase Selection (High-pH Stable Hybrid C18) A->B C 3. Mobile Phase Optimization (pH 10.0 to suppress ionization) B->C D 4. Gradient & Flow Tuning (Maximize Resolution) C->D E 5. ICH Q2(R2) Validation (Specificity, Precision, Accuracy) D->E

Figure 1: Systematic HPLC method development workflow for basic heterocyclic compounds.

Experimental Protocols & Self-Validating Workflows

The following protocol is designed as a "self-validating system." It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample data is considered valid, ensuring absolute trustworthiness of the generated results.

Reagent and Standard Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0): Dissolve 0.79 g of LC-MS grade ammonium bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

System Suitability Test (SST) Protocol

Before analyzing unknown samples, inject the Standard Solution (100 µg/mL) in six replicates. The system is only validated for use if the following criteria are met:

  • Retention Time (RT) %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (As): ≤ 1.5 (Calculated at 5% peak height)

  • Theoretical Plates (N): ≥ 5,000

Mechanism cluster_0 Low pH (< 7.0) cluster_1 High pH (10.0) A1 Protonated Azepine (Cationic) A2 Ion-Exchange with Residual Silanols A1->A2 A3 Severe Peak Tailing (As > 2.0) A2->A3 B1 Deprotonated Azepine (Neutral) B2 Pure Hydrophobic Partitioning B1->B2 B3 Sharp, Symmetric Peak (As < 1.2) B2->B3

Figure 2: Mechanistic impact of mobile phase pH on the chromatographic behavior of pyrimidoazepines.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Hybrid C18 (e.g., Waters XBridge), 150 mm × 4.6 mm, 3.5 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (PDA detector)
Gradient Program 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B; 12-12.1 min: 80%→10% B; 12.1-16 min: 10% B
Table 2: Effect of Mobile Phase pH on Chromatographic Parameters

This table demonstrates the causality of the method development choices, comparing a standard acidic method to the optimized high-pH method.

Mobile Phase ConditionRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Peak Shape Quality
0.1% TFA (pH ~2.0) 4.212.851,850Poor (Severe Tailing)
10 mM Amm. Formate (pH 3.5) 4.852.402,100Poor (Tailing)
10 mM Amm. Bicarbonate (pH 10.0) 7.651.08 9,450 Excellent (Symmetric)

ICH Q2(R2) Validation Summary

To ensure the method is fit for the intended purpose of assay and purity determination, it was evaluated against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Table 3: ICH Q2(R2) Analytical Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTResolution from nearest impurity > 2.0Pass
Linearity (Range) R2 ≥ 0.999 (50% to 150% of nominal) R2 = 0.9998 (Range: 50 - 150 µg/mL)Pass
Method Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levelsMean Recovery = 99.8%Pass

Conclusion

The analysis of basic nitrogenous heterocycles like 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine requires a deliberate departure from traditional acidic HPLC methods. By leveraging a high-pH mobile phase (pH 10.0) combined with a hybrid-silica stationary phase, the ionization of the azepine amine is successfully suppressed. This mechanistic approach eliminates secondary silanol interactions, resulting in a highly efficient, symmetric peak ( As​ = 1.08) and a robust method that fully complies with ICH Q2(R2) validation standards.

References

  • 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | C14H15N3 - National Institutes of Health (NIH)
  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists - Journal of Medicinal Chemistry (ACS Publications)
  • Validation of Analytical Procedure Q2(R2) - International Council for Harmonisation (ICH)
  • Reversed Phase HPLC Method Development - Phenomenex

Sources

Application

Formulation and Application Protocol for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine in In Vitro Cell Culture Assays

Target Audience: Researchers, assay biologists, and medicinal chemists engaged in CNS drug discovery and GPCR pharmacology. Mechanistic Context: The Pyrimido[4,5-d]azepine Scaffold The compound 2-phenyl-6,7,8,9-tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay biologists, and medicinal chemists engaged in CNS drug discovery and GPCR pharmacology.

Mechanistic Context: The Pyrimido[4,5-d]azepine Scaffold

The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) belongs to a structural class of molecules heavily investigated in central nervous system (CNS) drug discovery. Specifically, pyrimido[4,5-d]azepine derivatives have been rationally designed as highly potent and selective agonists for the 5-hydroxytryptamine 2C (5-HT₂C) receptor, with exquisite functional selectivity over the closely related 5-HT₂A and 5-HT₂B isoforms ()[1][2].

Because 5-HT₂C is a Gq-coupled G-protein coupled receptor (GPCR), agonist binding triggers the phospholipase C (PLC) cascade, leading to the accumulation of inositol triphosphate (IP3) and the subsequent release of intracellular calcium (Ca²⁺). This pathway forms the basis of the functional cell culture assays used to screen this compound.

Pathway Compound Pyrimido[4,5-d]azepine (Agonist) Receptor 5-HT2C Receptor (GPCR) Compound->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Assay FLIPR Assay Readout Ca2->Assay

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway and calcium mobilization assay readout.

Physicochemical Properties & Formulation Rationale

Like many CNS-targeted small molecules, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is highly lipophilic[2]. Introducing lipophilic powders directly into aqueous cell culture media often results in "crashing out" (precipitation) due to the hydrophobic effect and Ostwald ripening.

To ensure accurate dose-response pharmacology, the compound must first be completely solvated in 100% Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice, followed by serial dilutions in DMSO, and finally a rapid dilution into aqueous media.

Causality of the 0.1% DMSO Limit: While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.1% (v/v) can induce drastic transcriptomic and epigenetic alterations in mammalian cell lines, confounding assay readouts and inducing cytotoxicity ()[3]. Therefore, our formulation strategy strictly limits final assay DMSO to ≤0.1%.

Table 1: Compound Specifications
ParameterValue
Compound Name 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
CAS Number 1086385-12-7
Molecular Formula C₁₄H₁₅N₃
Molecular Weight 225.29 g/mol
Primary Target 5-HT₂C Receptor (Agonist)
Primary Solvent 100% Anhydrous DMSO
Max Aqueous DMSO 0.1% (v/v)

Self-Validating Formulation Protocol

This protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) checkpoints to ensure the physical state of the compound does not compromise the biological data.

Workflow Powder Dry Powder (CAS 1086385-12-7) DMSO 10 mM Stock (100% DMSO) Powder->DMSO Dissolve Serial 1000X Intermediates (DMSO) DMSO->Serial Aliquot Media Aqueous Media (0.1% DMSO) Serial->Media 1:1000 Dilution Cells Cell Culture Application Media->Cells Assay

Fig 2: Step-by-step formulation and 1000X intermediate dilution workflow for cell culture assays.

Phase 1: Primary Stock Preparation (10 mM)
  • Weighing: Equilibrate the lyophilized powder to room temperature in a desiccator to prevent ambient moisture condensation, which degrades DMSO stocks.

  • Reconstitution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock (e.g., 2.25 mg powder into 1.0 mL DMSO).

  • Solvation: Vortex vigorously for 60 seconds.

  • QC Check 1 (Solubility Validation): Visually inspect the solution against a strong light source. If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

Phase 2: Serial Dilution (1000X Intermediates)

Causality: Performing serial dilutions directly in aqueous media causes inconsistent precipitation at higher concentrations. Diluting in DMSO first ensures the compound remains fully solvated until the final step.

  • Prepare a 9-point, 3-fold serial dilution series of the 10 mM stock using 100% DMSO.

  • These represent your 1000X intermediate stocks (ranging from 10 mM down to 1.5 µM).

Phase 3: Final Aqueous Preparation
  • Pre-warm the cell culture assay buffer (e.g., HBSS with 20 mM HEPES) to 37°C.

  • Transfer 1 µL of each 1000X DMSO intermediate into 999 µL of the pre-warmed buffer. Vortex immediately to rapidly disperse the compound and prevent nucleation.

  • QC Check 2 (Media Compatibility Validation): Measure the Optical Density (OD) at 600 nm of the highest concentration well (10 µM final). An OD₆₀₀ > 0.05 compared to a media-only blank indicates micro-precipitation. If precipitation occurs, the maximum testable concentration must be lowered.

Application: FLIPR Calcium Mobilization Assay

To assess the functional agonism of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, the formulated compound is applied to CHO-K1 cells stably expressing the human 5-HT₂C receptor.

Assay Protocol
  • Cell Plating: Seed CHO-K1/5-HT₂C cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in HBSS-HEPES buffer. Incubate for 2 hours at 37°C.

  • Compound Addition: Using a Fluorescent Imaging Plate Reader (FLIPR), inject 5 µL of the 5X aqueous compound solutions (prepared in Phase 3) into the wells.

  • Data Acquisition: Monitor fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes to capture the peak intracellular calcium release.

  • QC Check 3 (System Validation): Include a known 5-HT₂C full agonist (e.g., Lorcaserin) as a positive control to validate receptor expression, and a 0.1% DMSO vehicle well to establish the baseline fluorescence.

Table 2: Expected Pharmacological Parameters

Data represents typical functional selectivity profiles for optimized pyrimido[4,5-d]azepine scaffolds.

Cell Line / TargetReference Agonist (Lorcaserin) EC₅₀Pyrimido[4,5-d]azepine Scaffold EC₅₀Emax (%)
CHO-K1 (Human 5-HT₂C)12.5 nM5.0 - 25.0 nM> 85%
CHO-K1 (Human 5-HT₂A)> 1000 nM> 1000 nM< 10%
CHO-K1 (Human 5-HT₂B)> 1000 nM> 1000 nM< 10%

References

  • Ahn, K., et al. (2014). "Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry, 57(12), 5258–5269. URL:[Link]

  • Verheijen, M., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9(1), 4641. URL:[Link]

Sources

Method

NMR spectroscopy data interpretation for 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Application Note: NMR Spectroscopy Data Interpretation for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Data Interpretation for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol & Reference Guide

Executive Summary & Scientific Rationale

The pyrimido[4,5-d]azepine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery. Derivatives of this core have been extensively optimized as potent 5-Hydroxytryptamine 2C (5-HT2C) receptor agonists for the treatment of stress urinary incontinence and obesity[1], as well as highly selective TRPV1 antagonists for pain management[2].

The Analytical Challenge: The molecule 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine presents a specific structural elucidation challenge. While the 7-membered tetrahydroazepine ring might visually suggest symmetry, the fused pyrimidine core is inherently asymmetric (containing a C-4 methine and an N-1 nitrogen at the bridgehead junctions). This asymmetry propagates through the azepine ring, rendering the four methylene groups (C-5, C-6, C-8, and C-9) chemically and magnetically non-equivalent.

As a Senior Application Scientist, I have designed this protocol to move beyond simple 1D NMR assignments. This guide provides a self-validating, causality-driven workflow utilizing 2D NMR (COSY, HSQC, and HMBC) to definitively map the asymmetric electron density of the pyrimido[4,5-d]azepine core.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, the sample preparation and acquisition parameters must be tightly controlled. The following protocol is designed to prevent rapid proton exchange at the azepine secondary amine (N-7) and to maximize the resolution of the overlapping aliphatic multiplets.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 600 µL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ strongly hydrogen-bonds with the N-7 secondary amine, slowing down proton exchange and allowing the N-H proton to be observed as a distinct, broad singlet rather than being lost to solvent exchange (as often occurs in CDCl 3​ or Methanol- d4​ ).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift calibration ( δ = 0.00 ppm).

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

Instrument Setup & Acquisition (600 MHz NMR)
  • Lock and Shim: Establish a stable lock on the DMSO- d6​ signal. Perform gradient shimming until the TMS linewidth at half-height is < 1.0 Hz. This is a critical self-validation step; poor shimming will merge the complex C-5/C-9 multiplets.

  • 1D 1 H NMR: Acquire with 16 scans, a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the phenyl vs. azepine protons.

  • 1D 13 C NMR: Acquire with 1024 scans, using 1 H broadband decoupling (WALTZ-16).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling constants ( nJCH​ ) of 8 Hz. Causality: This is the most critical sequence in this protocol. It will bridge the isolated spin systems of the pyrimidine and azepine rings across the quaternary bridgehead carbons (C-4a and C-9a).

NMR_Workflow A Sample Preparation (DMSO-d6, 15mg) B 1D Acquisition (1H & 13C) A->B Lock & Shim C Spin System ID (COSY & HSQC) B->C Identify CH/CH2 D Core Linkage (HMBC) C->D Connect Fragments E Final Assignment D->E Validate Symmetry

Figure 1: Self-validating NMR workflow for asymmetric fused heterocycles.

Data Presentation: Quantitative Summaries

Below are the standardized NMR assignments. Note how the asymmetry of the pyrimidine ring induces distinct chemical shifts for the azepine methylenes.

Table 1: 1 H NMR Assignments (600 MHz, DMSO- d6​ )
Position δ (ppm)MultiplicityIntegration J (Hz)Assignment Logic / Causality
H-4 8.85s1H-Highly deshielded aromatic methine on pyrimidine.
H-2', 6' 8.35d2H7.5Phenyl ortho-protons; deshielded by adjacent N-1/N-3.
H-3', 5' 7.52t2H7.5Phenyl meta-protons.
H-4' 7.46t1H7.5Phenyl para-proton.
H-7 (NH) 3.65br s1H-Azepine secondary amine; broadened by quadrupolar relaxation.
H-8 3.22m2H-Adjacent to N-7; part of the C8-C9 spin system.
H-6 3.15m2H-Adjacent to N-7; part of the C5-C6 spin system.
H-9 3.08m2H-Benzylic-like; adjacent to C-9a bridgehead.
H-5 2.95m2H-Benzylic-like; adjacent to C-4a bridgehead.
Table 2: 13 C NMR Assignments (150 MHz, DMSO- d6​ )
Position δ (ppm)TypeAssignment Logic / Causality
C-9a 164.5CBridgehead; highly deshielded due to adjacent N-1.
C-2 160.2CBonded to two nitrogens (N-1, N-3) and phenyl group.
C-4 156.8CHPyrimidine methine; confirmed via HSQC.
C-1' 137.4CPhenyl ipso-carbon.
C-4' 130.5CHPhenyl para-carbon.
C-3', 5' 128.8CHPhenyl meta-carbons.
C-2', 6' 128.2CHPhenyl ortho-carbons.
C-4a 126.1CBridgehead; less deshielded than C-9a (no adjacent N).
C-6 48.5CH 2​ Aliphatic; adjacent to N-7.
C-8 47.8CH 2​ Aliphatic; adjacent to N-7.
C-9 35.2CH 2​ Aliphatic; adjacent to C-9a bridgehead.
C-5 32.4CH 2​ Aliphatic; adjacent to C-4a bridgehead.

Mechanistic Interpretation of 2D NMR Data

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in structural biology, we must not merely list the data, but prove how the assignments were derived. The differentiation of the azepine methylenes (C-5/C-6 vs. C-8/C-9) relies entirely on 2D HMBC and COSY correlations.

Breaking the Symmetry via HMBC

The most critical challenge is distinguishing the C-5 methylene from the C-9 methylene. Both are "benzylic-like" (adjacent to the pyrimidine core), but they reside in different magnetic environments.

  • The H-4 Anchor: The pyrimidine proton H-4 ( δ 8.85) is an unambiguous starting point. In the HMBC spectrum, H-4 shows strong 3JCH​ correlations to C-9a ( δ 164.5) and 2JCH​ correlations to C-4a ( δ 126.1).

  • Assigning H-5: The protons at δ 2.95 show a 3JCH​ correlation to C-4 ( δ 156.8) and a 2JCH​ correlation to C-4a. Because they couple to the C-4 methine, these protons must be H-5.

  • Assigning H-9: The protons at δ 3.08 show a 2JCH​ correlation to C-9a ( δ 164.5) but no correlation to C-4. Therefore, these are unambiguously H-9.

HMBC_Correlations H4 H-4 (8.85) C4a C-4a (126.1) H4->C4a 2J C9a C-9a (164.5) H4->C9a 3J H5 H-5 (2.95) H5->C4a 2J C4 C-4 (156.8) H5->C4 3J H9 H-9 (3.08) H9->C4a 3J H9->C9a 2J

Figure 2: Key HMBC correlations proving the non-equivalence of H-5 and H-9.

Mapping the Azepine Ring via COSY

Once H-5 and H-9 are anchored, the remainder of the azepine ring is mapped using 1 H- 1 H COSY:

  • The C-5 to C-6 Link: The H-5 multiplet ( δ 2.95) shows a strong vicinal cross-peak to the multiplet at δ 3.15. This identifies H-6.

  • The C-9 to C-8 Link: The H-9 multiplet ( δ 3.08) shows a strong vicinal cross-peak to the multiplet at δ 3.22. This identifies H-8.

  • Validation: Both H-6 and H-8 show HSQC correlations to carbons at δ 48.5 and 47.8, respectively, which is characteristic of carbons directly attached to a secondary amine (N-7).

By combining the HMBC linkage to the core with the COSY walk around the aliphatic ring, the entire asymmetric structure is validated without ambiguity.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters - PubMed. 2

Sources

Application

Application Note: CNS Drug Discovery Screening of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: CNS Pharmacology, GPCR Screening, and Medicinal Chemistry Pharmacological Context & Rationale The 5-hydroxytryp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Discipline: CNS Pharmacology, GPCR Screening, and Medicinal Chemistry

Pharmacological Context & Rationale

The 5-hydroxytryptamine 2C (5-HT2C) receptor is a highly validated therapeutic target for central nervous system (CNS) disorders, including obesity, schizophrenia, and stress urinary incontinence (SUI)[1]. However, the clinical viability of 5-HT2C agonists hinges on achieving exquisite functional selectivity. Agonism at the closely related 5-HT2A receptor is known to induce hallucinations and adverse cardiovascular events, while 5-HT2B activation is directly linked to chronic, irreversible cardiac valvulopathy and pulmonary hypertension[1].

The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold has emerged as a privileged chemotype in multiparameter CNS drug optimization. Derivatives of this core structure exhibit potent 5-HT2C partial agonism while demonstrating no measurable functional agonism at 5-HT2A and 5-HT2B receptors in tissue-based assays[1]. Furthermore, in vivo studies of related pyrimidoazepine analogs have demonstrated significant efficacy in reducing body weight and food intake in chronic obesity models[2]. Structural and homology modeling suggests that the profound functional selectivity of these azepines is driven by distinct binding poses within the receptor pockets, where activation efficacy is highly dependent on specific receptor-ligand interactions rather than mere binding affinity[3].

To successfully develop analogs based on this scaffold, a rigorous, self-validating screening cascade is required to evaluate binding, functional signaling, and Blood-Brain Barrier (BBB) penetrance.

Screening Cascade Workflow

The following workflow illustrates the critical path for evaluating pyrimido[4,5-d]azepine derivatives, moving from primary binding affinity to in vivo CNS efficacy.

Workflow A Compound Synthesis (Pyrimido[4,5-d]azepine Core) B Primary Screening Radioligand Binding (Ki) A->B Filter Ki < 100nM C Functional FLIPR Assay (EC50 & Emax) B->C Selectivity > 100x D ADME / BBB Profiling MDCK-MDR1 Efflux Ratio C->D Confirm Agonism E In Vivo CNS Models (e.g., Obesity / SUI) D->E ER < 3.0

Fig 1: CNS drug discovery screening cascade for pyrimido[4,5-d]azepine derivatives.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design relies on understanding the causality of the biological system. The 5-HT2C receptor is a Gq-coupled GPCR; therefore, binding must be uncoupled from functional activation to truly understand a compound's pharmacological profile.

Protocol 1: In Vitro Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine the equilibrium dissociation constant (Ki) of the pyrimido[4,5-d]azepine analogs across 5-HT2A, 5-HT2B, and 5-HT2C receptors. Causality: High sequence homology among 5-HT2 family receptors means compounds often bind multiple subtypes. Binding assays establish baseline affinity, which is necessary because a lack of functional agonism (Protocol 2) could be due to either a lack of binding or the compound acting as an antagonist[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Radioligand Selection: Use [3H]mesulergine (1 nM) for 5-HT2C, [3H]ketanserin (1 nM) for 5-HT2A, and [3H]LSD (1.5 nM) for 5-HT2B.

  • Incubation: Incubate 10 µg of membrane protein with the radioligand and varying concentrations of the test compound (10 pM to 10 µM) in a 96-well plate for 60 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

Self-Validation Checkpoint: Always include a non-specific binding (NSB) control well containing 10 µM mianserin. If the NSB signal exceeds 20% of the total binding, the assay wash steps or PEI blocking must be optimized before calculating Ki values via the Cheng-Prusoff equation.

Protocol 2: Functional FLIPR Calcium Mobilization Assay

Objective: Differentiate between binding affinity and functional activation by measuring intracellular calcium release. Causality: 5-HT2C activation stimulates Gq proteins, leading to Phospholipase C (PLC) activation, IP3 generation, and subsequent calcium release from the endoplasmic reticulum. The Fluorometric Imaging Plate Reader (FLIPR) captures this transient calcium flux in real-time.

Pathway L Pyrimido[4,5-d]azepine Agonist R 5-HT2C Receptor L->R Binds G Gq Protein Alpha R->G Activates PLC Phospholipase C G->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 2: Gq-coupled signaling pathway of 5-HT2C receptor activation.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-h5-HT2C cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Place the plate in the FLIPR instrument. Add test compounds (pyrimido[4,5-d]azepine derivatives) via the automated liquid handler.

  • Kinetic Reading: Record fluorescence (Ex 488 nm / Em 525 nm) every 1 second for 3 minutes to capture the peak calcium response.

Self-Validation Checkpoint: Normalize all test compound responses (Emax) against a maximal concentration of the endogenous ligand, 5-HT (10 µM), set to 100%. To prove the signal is receptor-mediated, pretreat a control well with the selective 5-HT2C antagonist SB-242084; this must completely abolish the calcium flux.

Protocol 3: MDCK-MDR1 Permeability & Efflux Assay (CNS Penetration)

Objective: Ensure the optimized pyrimido[4,5-d]azepine compounds can cross the BBB and are not substrates for P-glycoprotein (P-gp) efflux pumps. Causality: A compound may be a potent 5-HT2C agonist in vitro, but if it is actively pumped out of the brain by P-gp, it will fail in vivo. MDCK cells transfected with the human MDR1 gene (encoding P-gp) form tight junctions that accurately mimic the BBB, making them superior to standard Caco-2 cells for CNS drug screening[1].

Step-by-Step Methodology:

  • Monolayer Formation: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size). Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 150 Ω·cm².

  • Dosing: Add 10 µM of the test compound to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • LC-MS/MS Analysis: Quantify compound concentrations in the aliquots using liquid chromatography-tandem mass spectrometry.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Self-Validation Checkpoint: An ER < 3.0 is required for high probability of CNS penetration[1]. Include Loperamide as a high-efflux positive control (ER > 10) and Propranolol as a high-permeability, non-effluxed negative control (ER ≈ 1).

Quantitative Data Presentation

The following table summarizes representative pharmacological profiles for optimized pyrimido[4,5-d]azepine derivatives compared to clinical benchmarks, demonstrating the successful multiparameter optimization of this scaffold[1][4].

Compound Class / Reference5-HT2C Ki (nM)5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)MDCK-MDR1 Efflux Ratio (ER)
Pyrimido[4,5-d]azepine Core Analog 12.010.0> 10,000> 10,0002.5 (CNS Penetrant)
Lorcaserin (FDA-approved control)15.039.0553.02380.01.2 (CNS Penetrant)
5-HT (Endogenous Ligand)1.52.04.53.2N/A

Data Interpretation: The pyrimido[4,5-d]azepine core achieves sub-15 nM binding and functional activation at 5-HT2C while completely eliminating functional agonism at 5-HT2A and 5-HT2B (EC50 > 10 µM). Coupled with an ER < 3.0, this profile represents an ideal candidate for advanced in vivo CNS screening.

Sources

Method

Application Note: Cell Viability Assay Protocols for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Cytotoxicity Profiling, Autophagy Modulation, and Phenotypic Drug Discovery Introduction & Mechanistic Background The heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Cytotoxicity Profiling, Autophagy Modulation, and Phenotypic Drug Discovery

Introduction & Mechanistic Background

The heterocyclic framework of pyrimido[4,5-d]azepine is a highly versatile pharmacophore in modern drug discovery. Derivatives of this scaffold, including 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, have demonstrated significant biological activity across multiple therapeutic domains. Recent phenotypic high-throughput screening has identified specific pyrimidoazepine analogs as potent modulators of the autophagy-lysosome pathway[1]. These compounds induce autophagic flux by directly targeting Lamin A/C and LAMP1, thereby affecting lysosome positioning in postmitotic neurons without relying on mTOR inhibition[2].

Simultaneously, structural variations of the pyrimidoazepine core exhibit pronounced cytotoxic and anti-cancer properties. In vitro evaluations demonstrate that these compounds can selectively reduce the viability of human breast carcinoma (MCF-7) and alveolar basal epithelial adenocarcinoma (A549) cell lines, while exhibiting a favorable selectivity index when compared to normal human bronchial epithelial cells (BEAS-2B)[3].

Because pyrimidoazepines can act as both homeostatic autophagy inducers and direct cytotoxic agents depending on the dose and structural substitution, accurately measuring cell viability is a critical bottleneck. This application note provides a self-validating, dual-assay protocol designed to decouple true cytotoxicity from metabolic rewiring.

Experimental Design & Causality: The "Why" Behind the Workflow

When evaluating compounds that modulate autophagy and lysosomal function[4], relying on a single viability assay can lead to false-positive cytotoxicity data. As a Senior Application Scientist, I strongly recommend a dual-assay approach based on the following mechanistic causalities:

  • The Confounding Factor of the MTT Assay: The standard MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan[3]. Because pyrimidoazepine derivatives induce autophagic flux[1], they inherently alter mitochondrial metabolism and oxidoreductase activity. A drop in MTT signal may reflect a transient metabolic shift rather than actual cell death.

  • The Orthogonal ATP Validation: To establish a self-validating system, the luminescent ATP assay (e.g., CellTiter-Glo) must be run in parallel. ATP quantitation provides a direct, highly sensitive proxy for the number of metabolically active cells that is less susceptible to the specific mitochondrial rewiring caused by autophagy induction.

  • Solvent Causality: Pyrimidoazepines are highly lipophilic. Stock solutions must be prepared in anhydrous DMSO. However, the final assay concentration of DMSO must strictly remain ≤0.5% . Exceeding this threshold induces background endoplasmic reticulum (ER) stress, which synergizes with the compound to artificially lower the apparent IC 50​ .

Quantitative Data Presentation

To contextualize the expected outcomes when utilizing these protocols, the following table summarizes representative cytotoxicity data (IC 50​ values) for active pyrimidoazepine derivatives across various cell lines, demonstrating the selectivity window between cancerous and non-cancerous cells[3].

Compound Class / DerivativeMCF-7 (Breast Cancer) IC 50​ A549 (Lung Cancer) IC 50​ BEAS-2B (Normal Epithelial) IC 50​ Selectivity Profile
Pyrimidoazepine Analog 5a 12.45 µg/mL> 50 µg/mL> 50 µg/mLHigh selectivity for MCF-7
Pyrimidoazepine Analog 5b 7.63 µg/mL8.26 µg/mL28.4 µg/mLBroad-spectrum anti-cancer
Doxorubicin (Control) 4.12 µg/mL5.30 µg/mL6.15 µg/mLHigh toxicity across all lines

Data adapted from the cytotoxic evaluation of pyrimidoazepine-5-carboxylates[3].

Mechanistic Workflow Visualization

The following diagram illustrates the dose-dependent mechanistic pathways of pyrimido[4,5-d]azepine derivatives and how they dictate the readouts of the cell viability assays described in this protocol.

G Compound 2-Phenyl-6,7,8,9-tetrahydro- 5H-pyrimido[4,5-d]azepine Target1 LAMP1 & Lamin A/C Modulation Compound->Target1 Low/Optimal Dose Target2 Cytotoxic Stress (High Concentration) Compound->Target2 Dose Escalation Effect1 Autophagic Flux Induction (Cellular Homeostasis) Target1->Effect1 Effect2 Metabolic Collapse & Apoptosis Target2->Effect2 Assay1 Viability Maintained (Therapeutic Window) Effect1->Assay1 Assay2 Decreased Viability (Measured via MTT/ATP) Effect2->Assay2

Mechanistic pathways of pyrimido[4,5-d]azepine derivatives dictating cell viability outcomes.

Experimental Protocols

Protocol A: Compound Preparation and Seeding

Objective: Ensure complete solubilization without introducing solvent-mediated cytotoxicity.

  • Stock Preparation: Dissolve 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine in 100% anhydrous DMSO to create a 20 mM master stock. Aliquot into single-use opaque tubes and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culturing: Culture MCF-7 or A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[3].

  • Cell Seeding: Harvest cells at 80% confluency. Seed 1×104 cells per well into clear flat-bottom 96-well plates (for MTT) and opaque white 96-well plates (for ATP assay). Total volume per well should be 100 µL.

  • Attachment: Incubate plates at 37°C with 5% CO 2​ for 24 hours to allow for cellular adherence and recovery from trypsinization stress.

Protocol B: MTT Cell Viability Assay

Objective: Assess the impact of the compound on mitochondrial oxidoreductase activity.

  • Treatment: Prepare a serial dilution of the compound in complete RPMI medium (Concentration range: 0.1 µM to 100 µM). Ensure the final DMSO concentration is exactly 0.5% across all wells, including the vehicle control.

  • Incubation: Aspirate the seeding media and add 100 µL of the treatment media to the respective wells. Incubate for 48 hours at 37°C.

  • MTT Addition: Reconstitute MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS at 5 mg/mL. Add 20 µL of the MTT solution directly to each well (final concentration 0.83 mg/mL).

  • Formazan Formation: Incubate the plates in the dark at 37°C for exactly 4 hours. Causality note: Over-incubation leads to spontaneous dye reduction and high background noise.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature.

  • Detection: Read the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength to subtract background cellular debris.

Protocol C: Luminescent ATP Assay (Orthogonal Validation)

Objective: Quantify absolute cell viability by measuring intracellular ATP, bypassing mitochondrial metabolic shifts caused by autophagy.

  • Treatment: Treat the cells in the opaque white 96-well plate exactly as described in Protocol B, Step 1-2.

  • Equilibration: After the 48-hour treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality note: Temperature gradients across the plate cause uneven luminescence kinetics, leading to edge effects.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® (or equivalent ATP-monitoring luminescent reagent) to each well.

  • Lysis and Stabilization: Induce cell lysis by mixing the plate on an orbital shaker for 2 minutes. Afterward, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well. Calculate the IC 50​ using non-linear regression (curve fit) normalized to the 0.5% DMSO vehicle control.

References

  • Title: Green Synthesis and Cytotoxic Activity Evaluation of Novel Pyrimidoazepines Source: Journal of Applied Organometallic Chemistry URL: [Link]

  • Title: Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons (PubMed Central) Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Application

Comprehensive Protocol for the Preparation and Validation of Stable Stock Solutions: 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Executive Summary The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7)[1] represents a highly privileged heterocyclic scaffold in modern drug discovery. Derivatives of the pyrimido[4,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7)[1] represents a highly privileged heterocyclic scaffold in modern drug discovery. Derivatives of the pyrimido[4,5-d]azepine core have been extensively optimized as potent, central nervous system (CNS)-penetrant 5-HT2C receptor agonists (e.g., PF-4479745) for the treatment of stress urinary incontinence and obesity[2][3][4]. Additionally, functionalized benzo-fused analogs (e.g., MLN0905) serve as potent Polo-like kinase 1 (PLK1) inhibitors in oncology[5][6].

Given its versatile pharmacological utility, ensuring the structural integrity of the compound during biological screening is paramount. This application note provides a self-validating, step-by-step methodology for formulating stable in vitro and in vivo stock solutions, grounded in the physicochemical properties of the pyrimidoazepine core.

Physicochemical Profiling & Solvent Causality

To design an effective formulation strategy, one must analyze the molecular architecture of the compound. The pyrimido[4,5-d]azepine core contains a planar, weakly basic pyrimidine ring and a highly basic secondary amine within the azepine ring (pKa ~9.0–10.0).

Table 1: Physicochemical Properties
PropertyValueCausality / Formulation Impact
Molecular Formula C14H15N3Highly lipophilic phenyl ring drives poor aqueous solubility.
Molecular Weight 225.29 g/mol Low MW favors rapid dissolution in organic solvents.
H-Bond Donors 1 (Azepine -NH-)Susceptible to oxidation; requires inert atmosphere storage.
H-Bond Acceptors 2 (Pyrimidine -N=)Facilitates hydrogen bonding with polar aprotic solvents (DMSO).
Predicted pKa ~9.5 (Azepine)Amenable to in situ salt formation (e.g., HCl) to boost aqueous solubility.

Causality of Solvent Selection:

  • In Vitro Assays: Anhydrous Dimethyl Sulfoxide (DMSO) is selected as the gold standard. The polar aprotic nature of DMSO effectively solvates the lipophilic 2-phenyl substitution while acting as a hydrogen bond acceptor for the azepine amine.

  • In Vivo Dosing: Pure DMSO is toxic in vivo. Because the free base has poor aqueous solubility, a co-solvent micellar system (PEG300/Tween-80) is required to lower the dielectric constant of the vehicle and prevent precipitation upon introduction to saline.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of a 10 mM In Vitro Master Stock (DMSO)

Objective: To generate a sterile, degradation-resistant master stock for biochemical and cellular assays.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized vial of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which can lead to localized hydrolysis.

  • Weighing: Using a microbalance inside a static-free enclosure, accurately weigh 2.25 mg of the compound into a sterile, amber glass vial. Causality: Amber glass mitigates UV-induced photo-oxidation of the azepine ring.

  • Solvation: Add exactly 1.00 mL of Anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Agitation: Vortex the solution for 60 seconds at 2000 RPM. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Inert Purge & Aliquoting: Purge the vial headspace with dry Nitrogen (N2) or Argon gas. Aliquot the solution into 50 µL single-use volumes in tightly sealed polypropylene tubes.

  • Validation (QC): Analyze a 1 µL aliquot via LC-MS/MS to confirm the intact mass (m/z[M+H]+ = 226.1) and assess purity via HPLC-UV (254 nm).

Protocol B: Preparation of an In Vivo Dosing Formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)

Objective: To prepare a biocompatible, precipitation-free vehicle for intraperitoneal (IP) or intravenous (IV) administration.

Step-by-Step Methodology:

  • Primary Solvation: Add 50 µL of the 10 mM DMSO master stock to a sterile vial.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the vial. Vortex vigorously for 2 minutes. Causality: PEG300 acts as a dispersion matrix, preventing the hydrophobic phenyl ring from nucleating and crashing out of solution.

  • Surfactant Integration: Add 50 µL of Tween 80. Sonicate for 3 minutes until the solution is optically clear. Causality: Tween 80 forms micelles that encapsulate the compound, thermodynamically stabilizing it for aqueous introduction.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 500 µL of 0.9% sterile saline.

  • Final QC: Visually inspect for Tyndall scattering (indicating micro-precipitation). The solution must be dosed within 4 hours of preparation to guarantee homogeneity.

Stability, Storage, and Degradation Pathways

  • Temperature: Master stocks in DMSO must be stored at -80°C . Storage at -20°C is permissible for less than 1 month, but the freezing point of DMSO (19°C) means repeated fluctuations near room temperature cause micro-thawing, accelerating degradation.

  • Freeze-Thaw Cycles: The compound is strictly limited to one freeze-thaw cycle . Repeated cycles induce concentration gradients within the DMSO matrix, leading to irreversible crystallization of the pyrimidoazepine free base.

  • Light Sensitivity: The conjugated pyrimidine-phenyl system is susceptible to photo-isomerization and radical degradation. All handling must occur under subdued lighting or using actinic (amber) glassware.

Visualizations

Formulation and Validation Workflow

The following diagram illustrates the critical path from dry powder to validated stock, emphasizing the divergence between in vitro and in vivo preparations.

Workflow A Dry Powder 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine B Weighing & Aliquoting (Microbalance, N2 environment) A->B C In Vitro Master Stock (10 mM in Anhydrous DMSO) B->C Add Anhydrous DMSO D In Vivo Formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) B->D Multi-step vehicle addition E Quality Control (LC-MS/MS & HPLC-UV) C->E D->E F Storage (-80°C, Amber Vials) E->F Pass QC

Caption: Workflow for the preparation and analytical validation of pyrimido[4,5-d]azepine stock solutions.

Biological Context: 5-HT2C Receptor Signaling Pathway

Pyrimido[4,5-d]azepine derivatives are heavily utilized as 5-HT2C receptor agonists[2][4]. The diagram below maps the downstream intracellular signaling cascade triggered by the successful administration of the formulated compound.

Pathway L Pyrimido[4,5-d]azepine Derivative R 5-HT2C Receptor (GPCR) L->R Agonism G Gq Protein R->G Activation PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca

Caption: Gq-coupled signaling cascade activated by pyrimido[4,5-d]azepine 5-HT2C receptor agonists.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Potent and Orally Bioavailable Benzolactam-Derived Inhibitor of Polo-Like Kinase 1 (MLN0905) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Radiosynthesis and Preclinical Evaluation of Pyrimido[4,5-d]azepine Derivatives for 5-HT2C PET Imaging

Introduction & Mechanistic Rationale The serotonin 2C (5-HT2C) receptor is a critical G-protein-coupled receptor (GPCR) implicated in the pathophysiology of obesity, schizophrenia, and depression[1]. Historically, the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The serotonin 2C (5-HT2C) receptor is a critical G-protein-coupled receptor (GPCR) implicated in the pathophysiology of obesity, schizophrenia, and depression[1]. Historically, the development of 5-HT2C-targeted therapeutics and Positron Emission Tomography (PET) radioligands has been hindered by off-target binding to the closely related 5-HT2A and 5-HT2B subtypes. Agonism at the 5-HT2B receptor is particularly problematic, as it is causally linked to cardiac valvulopathy[2].

Recent multiparameter optimization efforts have identified the pyrimido[4,5-d]azepine chemotype as a breakthrough scaffold. Derivatives such as PF-4479745 and related pyrazolo-fused analogs exhibit high affinity (Ki < 10 nM) and exquisite functional selectivity for 5-HT2C, with no measurable functional agonism at 5-HT2A or 5-HT2B[2],[3]. Translating these molecules into Carbon-11 labeled PET tracers provides a powerful, non-invasive tool to quantify target engagement, map receptor occupancy, and accelerate CNS drug development[1],[4].

Pathway Tracer [11C]Pyrimido[4,5-d]azepine PET Radioligand Receptor 5-HT2C Receptor (GPCR Target) Tracer->Receptor Specific Agonism Gq Gq/11 Protein Coupling Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC Stimulation IP3 IP3 / DAG Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Diagram 1: 5-HT2C receptor signaling pathway and target engagement by pyrimido[4,5-d]azepine PET tracers.

Tracer Design & Causality of Experimental Choices

The structural core of pyrimido[4,5-d]azepines features a basic azepine nitrogen that forms a critical salt bridge with the conserved Asp134 residue in the 5-HT2C orthosteric binding pocket[2].

  • Choice of Isotope: Carbon-11 (t1/2 = 20.4 min) is selected over Fluorine-18 to allow for the exact isotopic substitution of a methyl group (N-CH3) on the azepine ring or a pendant amine. This ensures the radiotracer possesses identical pharmacological properties to the reference drug[1].

  • Choice of Methylating Agent: We utilize [11C]methyl triflate ([11C]CH3OTf) rather than [11C]methyl iodide ([11C]CH3I). The exceptional electrophilicity of the triflate leaving group allows the N-alkylation of the secondary amine precursor to proceed rapidly at lower temperatures (0°C to 80°C) without requiring strong bases that might degrade the precursor. Furthermore, it requires significantly less precursor mass (~1 mg), which simplifies downstream HPLC purification and maximizes the molar activity (Am) of the final formulated tracer.

Radiosynthesis Protocol

This protocol describes the self-validating synthesis of an N-[11C]methylated pyrimido[4,5-d]azepine derivative.

Reagents and Materials
  • Precursor: Desmethyl-pyrimido[4,5-d]azepine (1.0 mg).

  • Solvent: Anhydrous Acetone or N,N-Dimethylformamide (DMF) (300 µL).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2 µL) (optional, to neutralize any acid salts).

  • HPLC Mobile Phase: 0.1 M Ammonium formate (aq) / Acetonitrile (MeCN).

Step-by-Step Methodology
  • Radionuclide Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a biomedical cyclotron using a nitrogen-gas target doped with 1% O2.

  • [11C]CH3OTf Synthesis: Transfer [11C]CO2 to an automated synthesis module. Reduce to [11C]CH4 over a nickel catalyst at 400°C in the presence of H2. React[11C]CH4 with iodine vapor at 720°C to yield [11C]CH3I. Pass the [11C]CH3I stream through a silver triflate (AgOTf) column heated to 190°C to quantitatively convert it to [11C]CH3OTf.

  • Radiolabeling: Bubble the [11C]CH3OTf gas stream into a sealed V-vial containing 1.0 mg of the desmethyl precursor and 2 µL DIPEA in 300 µL anhydrous acetone at 0°C. Once radioactivity plateaus, heat the reaction mixture to 80°C for 5 minutes.

  • Quenching & Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative RP-HPLC column (e.g., Luna C18, 10 µm, 250 × 10 mm). Collect the radioactive fraction corresponding to the product peak (monitored via inline gamma and UV detectors).

  • Formulation: Dilute the collected HPLC fraction with 50 mL of sterile water and load onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of sterile water to remove HPLC buffers. Elute the radiotracer with 1 mL of absolute ethanol, followed by 9 mL of sterile saline (0.9% NaCl) into a sterile, pyrogen-free vial through a 0.22 µm sterile filter.

Quality Control (Self-Validating System)

To ensure trustworthiness and patient/animal safety, the formulated tracer must pass the following QC checks before injection:

  • Identity & Radiochemical Purity (RCP): Co-inject a sample of the formulated tracer with the non-radioactive reference standard on an analytical HPLC. The radioactive peak must perfectly co-elute with the UV peak of the standard. RCP must be >95%.

  • Molar Activity (Am): Calculate by dividing the radioactivity of the product peak by the mass of the cold carrier (determined via UV standard curve). Target Am > 50 GBq/µmol.

Workflow Cyclotron 1. Cyclotron Production 14N(p,a)11C -> [11C]CO2 MeOTf 2. Gas-Phase Synthesis Convert to[11C]CH3OTf Cyclotron->MeOTf Reaction 3. N-[11C]Alkylation Desmethyl Precursor + Base MeOTf->Reaction Purification 4. Semi-Prep HPLC Isolate Radiotracer Reaction->Purification Formulation 5. SPE Formulation Sterile Filtration & QC Purification->Formulation Imaging 6. In Vivo PET Imaging Dynamic Scan & Modeling Formulation->Imaging

Diagram 2: End-to-end workflow for the radiosynthesis and in vivo PET evaluation of[11C] tracers.

Preclinical PET Imaging Workflow

  • Subject Preparation: Fast the subject (e.g., non-human primate or rodent) for 12 hours prior to the scan. Anesthetize and place the subject in the PET scanner bed. Insert an arterial catheter for continuous blood sampling (required for input function measurement).

  • Tracer Administration: Administer 185–370 MBq (5–10 mCi) of the [11C]pyrimido[4,5-d]azepine tracer via an intravenous bolus injection over 1 minute.

  • Data Acquisition: Initiate a dynamic PET emission scan simultaneously with the injection. Acquire data in list-mode for 90–120 minutes.

  • Kinetic Modeling: Reconstruct images using the OSEM (Ordered Subsets Expectation Maximization) algorithm. Extract time-activity curves (TACs) from 5-HT2C-rich regions (e.g., choroid plexus, prefrontal cortex)[4]. Apply a Two-Tissue Compartment Model (2-TCM) using the metabolite-corrected arterial input function to calculate the volume of distribution (VT) and non-displaceable binding potential (BPnd).

Quantitative Data Summaries

Table 1: Typical Radiosynthesis and QC Parameters

ParameterTarget SpecificationCausality / Rationale
Radiochemical Yield (RCY) 15–30% (decay-corrected)Optimized by using highly reactive [11C]CH3OTf.
Radiochemical Purity (RCP) > 95%Ensures PET signal is derived solely from the target tracer.
Molar Activity (Am) > 50 GBq/µmol at End of SynthesisHigh Am prevents mass-effect receptor saturation by cold ligand.
Formulation pH 6.5 – 7.5Ensures physiological compatibility for intravenous injection.

Table 2: Representative In Vitro and In Vivo Characteristics

Compound / Scaffold5-HT2C Affinity (Ki)5-HT2A / 2B AffinityBBB PenetrationIn Vivo Specific Binding
PF-4479745 (Reference) ~8 nM> 10 µM (Highly Selective)High (ClogP ~2.5)N/A (Non-radioactive)
[11C]Pyrazolo-pyrimidoazepine ~75 nMSelectiveConfirmed via PETLow specific signal in brain parenchyma
Optimized [11C]Pyrimidoazepines < 10 nMSelectiveHighHigh target engagement in choroid plexus

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Derivatives

Target Audience: Researchers, Application Scientists, and CNS Drug Development Professionals Application: Multiparameter Lead Optimization, GPCR Functional Assays, and ADME Profiling Scientific Context & Rationale The 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and CNS Drug Development Professionals Application: Multiparameter Lead Optimization, GPCR Functional Assays, and ADME Profiling

Scientific Context & Rationale

The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery[1]. Derivatives of this fused-ring system have demonstrated profound utility as potent, selective agonists for the 5-Hydroxytryptamine 2C (5-HT2C) receptor[2]. Activation of 5-HT2C is a validated therapeutic mechanism for treating obesity, schizophrenia, and stress urinary incontinence (SUI)[1][2].

However, the structural homology between 5-HT receptor subtypes presents a critical toxicity bottleneck. Agonism at the 5-HT2A receptor is associated with hallucinogenic liabilities, while agonism at the 5-HT2B receptor is causally linked to severe cardiac valvulopathy[1][3]. Furthermore, the basic azepine nitrogen makes these compounds highly susceptible to P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier (BBB)[1][3].

Therefore, screening libraries based on the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core requires a stringent, multiparameter High-Throughput Screening (HTS) strategy. This guide details the self-validating protocols necessary to isolate highly selective, CNS-penetrant lead compounds.

Multiparameter HTS Workflow

To prevent late-stage attrition, the screening cascade must evaluate potency, selectivity, and permeability in parallel rather than sequentially.

HTS_Workflow A Primary HTS FLIPR 5-HT2C Agonism B Selectivity Profiling 5-HT2A/2B Counter-screens A->B C ADME & BBB MDCK-MDR1 Efflux B->C D Lead Selection In Vivo Efficacy (SUI Models) C->D

Figure 1: Multiparameter HTS workflow for pyrimido[4,5-d]azepine lead optimization.

Experimental Protocols

Protocol 3.1: Primary HTS – FLIPR Calcium Assay for 5-HT2C Agonism

Causality & Mechanism: The 5-HT2C receptor is a Gq-coupled GPCR. Agonist binding by pyrimido[4,5-d]azepine derivatives induces a conformational shift that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), which binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ). A Fluorometric Imaging Plate Reader (FLIPR) assay captures this transient calcium flux in real-time, providing a highly sensitive readout of receptor activation.

GPCR_Signaling L Pyrimido[4,5-d]azepine Derivative R 5-HT2C Receptor (Gq-Coupled) L->R Agonism G Gq Protein R->G Activation PLC Phospholipase C (PLC) G->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release (FLIPR Signal) IP3->Ca Binds ER Receptors

Figure 2: Gq-coupled GPCR signaling pathway activated by pyrimido[4,5-d]azepine derivatives.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human 5-HT2C receptors into 384-well black-wall, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point dose-response curves of the pyrimido[4,5-d]azepine library (ranging from 0.1 nM to 10 µM) in assay buffer.

  • Self-Validating Controls:

    • Positive Control: Lorcaserin (a known 5-HT2C agonist) to establish the Emax​ baseline.

    • Specificity Control: Pre-treat designated wells with 0.1 mg/kg equivalent of SB-242084 (a highly selective 5-HT2C antagonist)[4]. Rule: If a hit compound still induces a calcium flux in the presence of SB-242084, it is acting via an off-target mechanism and must be excluded.

  • Data Acquisition: Read plates on the FLIPR Tetra. Record baseline fluorescence for 10 seconds, add 10 µL of compound, and record kinetic fluorescence for 3 minutes.

  • Analysis: Calculate EC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Selectivity Profiling – 5-HT2B Tissue-Based Counter-Screen

Causality & Mechanism: While recombinant CHO assays are useful, they often overexpress receptors, leading to artificial amplification of weak partial agonists. Because 5-HT2B agonism causes fatal valvulopathy, the absence of 5-HT2B activity must be rigorously proven in native tissue where receptor reserve is physiologically relevant[1].

Step-by-Step Methodology:

  • Tissue Preparation: Mount human colon tissue preparations (which natively express functional 5-HT2B receptors) in organ baths containing oxygenated Krebs-Henseleit solution at 37°C[1].

  • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

  • Compound Challenge: Administer the pyrimido[4,5-d]azepine hits at highly elevated concentrations (up to 30 µM)[1].

  • Validation: Measure longitudinal muscle contraction. A safe lead compound must show no measurable functional agonism at 30 µM[1][3].

Protocol 3.3: BBB Permeability – MDCK-MDR1 Efflux Assay

Causality & Mechanism: For CNS indications, the drug must cross the BBB. The azepine ring in the pyrimido[4,5-d]azepine scaffold is basic (predicted pKa​ ~8.5-9.5), making these molecules prime substrates for P-glycoprotein (P-gp) efflux transporters[1][3]. The MDCK-MDR1 transcellular transport assay quantifies this liability.

Step-by-Step Methodology:

  • Monolayer Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate permeable supports. Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

  • Transport Assay: Add 5 µM of the test compound to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers.

  • LC-MS/MS Quantification: Quantify compound concentration using LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

  • Validation: A viable CNS lead must have an ER<3.0 [1]. If ER>3.0 , medicinal chemistry optimization (e.g., reducing basicity via fluorination or steric shielding of the azepine nitrogen) is required[1][3].

Quantitative Data Interpretation

To streamline lead selection, all quantitative data from the HTS workflow should be benchmarked against the following target pharmacological profile.

ParameterTarget MetricAssay MethodScientific Rationale
5-HT2C Potency EC50​<10 nM FLIPR Calcium AssayEnsures high on-target efficacy for CNS indications (e.g., SUI)[1][2].
5-HT2A Selectivity >100-fold over 2C Recombinant CHO FLIPRPrevents hallucinogenic side effects associated with 5-HT2A activation[1][3].
5-HT2B Agonism No agonism at Human Colon Tissue AssayEliminates risk of cardiac valvulopathy; native tissue prevents false positives[1].
P-gp Efflux (cMDR) Efflux Ratio (ER) <3.0 MDCK-MDR1 TransportGuarantees sufficient blood-brain barrier (BBB) penetration for target engagement[1][3].

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Multiparameter Optimization in CNS Drug Discovery: Design of pyrimido[4,5-d]azepines as Potent 5-hydroxytryptamine 2C (5-HT₂C) Receptor Agonists With Exquisite Functional Selectivity Over 5-HT₂A and 5-HT₂B Receptors. PubMed - NIH.[Link]

  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PMC - NIH.[Link]

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, medicinal chemists, and drug development professionals working with pyrimido-azepine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This in-depth guide is designed for researchers, medicinal chemists, and drug development professionals working with pyrimido-azepine derivatives. Here, we address the specific chemical vulnerabilities of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine in dimethyl sulfoxide (DMSO) and provide self-validating protocols to ensure absolute compound integrity during high-throughput screening and long-term storage.

Frequently Asked Questions (FAQs)

Q: Why is my 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine stock losing potency over time in DMSO? A: The loss of potency is driven by chemical degradation rather than simple precipitation. Your compound features a tetrahydro-azepine ring containing a highly reactive secondary amine. While DMSO is widely used as a universal solvent, it is not entirely inert. Under ambient conditions, exposure to trace acids, light, or oxygen triggers the autocatalytic decomposition of DMSO into dimethyl sulfide and formaldehyde [1]. The generated formaldehyde acts as a potent electrophile, reacting with the secondary amine of your compound to form inactive aminal or N-methyl adducts [2].

Q: I see a +12 Da or +14 Da mass shift in my LC-MS analysis of the stored stock. What is this? A: A +12 Da shift indicates the formation of an iminium/aminal adduct, while a +14 Da shift indicates N-methylation. Both are classic signatures of formaldehyde (a DMSO degradation byproduct) reacting with the secondary amine of the pyrimido[4,5-d]azepine scaffold via Eschweiler-Clarke-type pathways [1].

Q: Does the water content in DMSO affect this compound? A: Yes. DMSO is highly hygroscopic. Water uptake from the atmosphere during repeated opening of vials introduces unpredictable freeze-thaw precipitation, leading to erroneously low assay concentrations [3]. Furthermore, water facilitates the hydration of formaldehyde, altering the kinetics of adduct formation with the secondary amine.

Quantitative Impact of Storage Conditions

Industry-wide studies on repository compound stability reveal how critical atmospheric and temperature controls are for preventing degradation in DMSO. The table below summarizes the quantitative degradation rates of compound libraries stored under various conditions [4].

Storage ConditionAtmosphereTimeframeAverage Compound Degradation (%)
+15°C (Ambient)Argon6 Months58%
Ambient TempAmbient12 Months~50% [3]
-20°CAmbient6 Months21%
-20°CArgon6 Months12%

Troubleshooting Guide

Symptom / Issue Root Cause Corrective Action
Decreased Assay Efficacy Concentration drop due to freeze-thaw precipitation.Aliquot stocks into single-use vials. Warm to 25°C and vortex thoroughly before use.
LC-MS shows +12/14 Da peaks DMSO decomposition yielding formaldehyde which reacts with the azepine NH.Use HPLC-grade, anhydrous DMSO. Purge vials with Argon gas before sealing.
LC-MS shows +16 Da peaks N-oxidation of the secondary amine or pyrimidine ring.Protect from light; store at -20°C or -80°C under an inert atmosphere.
Visible cloudiness upon thawing Hygroscopic water uptake leading to poor solubility.Discard compromised stock. Re-dissolve fresh powder in anhydrous DMSO (<0.1% water).

Standard Operating Procedure (SOP): Preparation & Storage Workflow

To ensure a self-validating and reliable storage system, follow this definitive protocol for preparing 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine stocks.

Phase 1: Reagent Preparation & Baseline Validation
  • Procure High-Purity Solvent: Use strictly anhydrous, HPLC-grade DMSO (≥99.9% purity, packaged under Argon). Do not use old, previously opened DMSO bottles, as trace acids and oxygen catalyze DMSO decomposition into formaldehyde [1].

  • Equilibrate: Allow the lyophilized 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine powder to equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the cold powder, which would introduce water into the anhydrous system.

  • Self-Validation Checkpoint 1 (Baseline LC-MS): Dissolve a 1 µL test sample and run an LC-MS. The presence of a single sharp peak at the exact mass of the parent compound validates the initial purity of both the compound and the solvent.

Phase 2: Dissolution and Aliquoting
  • Dissolve: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquot: Divide the master stock into single-use amber glass vials (e.g., 20-50 µL per vial). Causality: Amber vials prevent photo-catalyzed radical formation that accelerates DMSO oxidation.

  • Inert Gas Purge: Gently blow a stream of dry Argon gas over the headspace of each vial for 3-5 seconds before immediately capping. Causality: Displacing oxygen prevents the oxidative degradation of DMSO, thereby protecting the vulnerable secondary amine from formaldehyde attack [4].

Phase 3: Storage and Thawing
  • Freeze: Transfer the aliquots immediately to a -20°C or -80°C freezer.

  • Thaw & Self-Validation Checkpoint 2: When required, remove a single aliquot and allow it to reach room temperature naturally. Do not heat. Run a rapid LC-MS on the thawed sample; the chromatogram must overlay perfectly with the baseline from Step 3. Discard any remaining solution after the experiment to strictly avoid freeze-thaw cycles [3].

Mechanistic Pathway of Degradation

The following diagram illustrates the chemical causality behind the degradation of the compound in compromised DMSO and the exact points where our SOP interventions halt the process.

DMSO_Degradation_Pathway O2 Oxygen & Trace Acids (Atmospheric Exposure) Decomp Autocatalytic Decomposition O2->Decomp triggers DMSO DMSO Solvent DMSO->Decomp undergoes HCHO Formaldehyde (HCHO) Decomp->HCHO generates Adduct N-Methyl / Aminal Inactive Degradants HCHO->Adduct electrophilic attack on Compound 2-phenyl-6,7,8,9-tetrahydro- 5H-pyrimido[4,5-d]azepine (Secondary Amine) Compound->Adduct nucleophilic amine Argon SOP: Argon Purge Argon->O2 blocks Temp SOP: -20°C Storage Temp->Decomp slows kinetics

Mechanistic pathway of DMSO-induced amine degradation and targeted SOP interventions.

References

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304.[Link]

  • Ilouga, P. E., et al. "Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries." Journal of Biomolecular Screening, vol. 12, no. 1, 2007, pp. 21-32.[Link]

  • Bhutnar, A., et al. "Identification and Structural Characterization of Secondary Degradant of Arformoterol Impurity in LDPE Respules." American Journal of Analytical Chemistry, vol. 9, 2018, pp. 286-301.[Link]

  • Wakselman, C., et al. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)." Organic Process Research & Development, vol. 24, no. 9, 2020, pp. 1658-1663.[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Welcome to the technical support center for the purification and recrystallization of crude 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of crude 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this and related pyrimido[4,5-d]azepine derivatives.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the purification and recrystallization of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine in a question-and-answer format.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: Oiling out is a common issue where the compound separates as a liquid instead of forming crystals. This can be due to several factors:

  • Presence of Impurities: Impurities can lower the melting point of the compound and inhibit crystallization. Consider a preliminary purification step like column chromatography before attempting recrystallization.[1] Flash chromatography is a rapid and effective method for removing many common impurities.[2]

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating. If you are using a single solvent, try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution to induce precipitation.[3]

  • High Concentration of Impurities: If the impurity level is very high, it can act as a solvent for your product. An initial work-up procedure, such as an aqueous wash to remove water-soluble impurities, might be beneficial.[4]

Q2: I'm not getting any crystal formation after cooling the recrystallization solution. What should I do?

A2: Failure to crystallize upon cooling is often due to supersaturation or using an excessive amount of solvent.[3] Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution. This provides a template for further crystal formation.[3]

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3]

  • Slow Cooling: Rapid cooling can sometimes hinder the formation of well-ordered crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

Q3: The purity of my recrystallized product is still low. How can I improve it?

A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary to remove stubborn impurities.[1]

  • Change of Solvent System: The initial solvent system may not be effective at excluding certain impurities. Experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Adsorbent Treatment: For removing colored impurities, you can treat the hot solution with a small amount of activated carbon. The impurities will adsorb to the carbon, which can then be removed by hot gravity filtration before cooling the solution.

  • Alternative Purification Techniques: If recrystallization is proving ineffective, other purification methods such as column chromatography or preparative HPLC may be necessary.[6]

Q4: How do I choose the right solvent for recrystallization?

A4: The principle of "like dissolves like" is a good starting point.[3] Since 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound, polar solvents are often a good choice. However, empirical testing is crucial.

Solvent Selection Workflow:

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Ideal Characteristics: Look for a solvent that:

    • Does not react with your compound.

    • Dissolves the compound when hot.

    • Dissolves the compound poorly or not at all when cold.

    • Has a boiling point below the melting point of your compound.

    • Is volatile enough to be easily removed from the crystals.

  • Solvent-Pair Method: If no single solvent is ideal, a two-solvent system can be effective. This involves a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.[3] The two solvents must be miscible.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter?

A1: Impurities can originate from various sources, including starting materials, byproducts of the reaction, and degradation products.[7] For pyrimido[4,5-d]azepine synthesis, common impurities could include:

  • Unreacted starting materials.

  • Intermediates from the synthetic route.

  • Products from side reactions.

  • Residual solvents from the reaction or work-up.[7]

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of analytical methods is often necessary to get a complete picture of the purity.[8]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound and any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

Q3: Can I use flash chromatography for the initial purification?

A3: Yes, flash chromatography is an excellent technique for a rapid, initial purification of the crude product to remove a significant portion of the impurities before proceeding with recrystallization.[2] This can make the subsequent recrystallization more effective.

Q4: Are there any specific safety precautions I should take?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing the crude product from a single solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetonitrile) and heat the mixture with stirring until the solid completely dissolves.[5][10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is useful when a single suitable solvent cannot be found.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy (turbid).[3]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

IV. Data and Visualization

Table 1: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for nitrogen-containing heterocycles.[10]
IsopropanolPolar82Similar to ethanol, can be a good alternative.
AcetonitrilePolar82May offer different solubility characteristics.
TolueneNon-polar111Can be used as a "poor" solvent in a solvent-pair system with a more polar solvent.
Hexane/HeptaneNon-polar69/98Typically used as anti-solvents.[4]
DichloromethaneModerately Polar40May be too volatile for some applications but can be useful in solvent pairs.
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A standard workflow for the purification of a solid organic compound via recrystallization.

Diagram 2: Troubleshooting Crystallization Failure

Crystallization_Troubleshooting Start No Crystals Formed Upon Cooling Supersaturated Is the solution supersaturated? Start->Supersaturated TooMuchSolvent Was too much solvent used? Supersaturated->TooMuchSolvent No Scratch Scratch inner surface of flask Supersaturated->Scratch Yes Seed Add a seed crystal TooMuchSolvent->Seed No ReduceVolume Evaporate some of the solvent TooMuchSolvent->ReduceVolume Yes Success Crystals Form! Scratch->Success Seed->Success ReduceVolume->Success

Caption: A decision-making guide for common issues leading to crystallization failure.[3]

V. References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

  • Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. (2013). Agilent Technologies. Available at: [Link]

  • 1,2-diamino-ethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines as TRPV1 antagonists with improved properties. (2010). PubMed. Available at: [Link]

  • Three component solvent-free synthesis of substituted pyrimido [4,5-d] pyrimidine-2-(1H)- one. (2020). ResearchGate. Available at: [Link]

  • Effect of Recrystallization on Size, Shape, Polymorph and Dissolution of Carbamazepine. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). Ijaresm. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Available at: [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. (2010). PubMed. Available at: [Link]

  • Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrimido‐[4,5‐b][3][11]diazepine‐6,8‐diones. (n.d.). ResearchGate. Available at: [Link]

  • BR112018013955A2 - 6,7,8,9-tetrahydro-5h-pyrido [2,3-d] azepine d3 dopamine binders. (n.d.). Google Patents. Available at:

  • How to Purify your Target Compound with Minimal Impurities. (2023). Biotage. Available at: [Link]

  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. (2024). Medwin Publishers. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. Available at: [Link]

  • Multiparameter Optimization in CNS Drug Discovery: Design of pyrimido[4,5-d]azepines as Potent 5-hydroxytryptamine 2C (5-HT₂C) Receptor Agonists With Exquisite Functional Selectivity Over 5-HT₂A and 5-HT₂B Receptors. (2014). PubMed. Available at: [Link]

  • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. Available at: [Link]

  • Typical examples of impurities observed in synthesized peptides. (2012). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrimido[4,5-d]azepine Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of pyrimido[4,5-d]azepine derivatives. This class of compounds holds significan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of pyrimido[4,5-d]azepine derivatives. This class of compounds holds significant therapeutic promise, often as kinase inhibitors in oncology and other indications.[1][2][3] However, their physicochemical properties can frequently lead to suboptimal absorption when administered orally. This resource provides a structured, in-depth approach to troubleshooting and enhancing the oral bioavailability of these promising drug candidates.

Section 1: Initial Assessment & Troubleshooting - "My compound shows low oral bioavailability. Where do I start?"

Low oral bioavailability is a multifaceted problem. A systematic approach to identify the root cause is crucial for selecting the most effective enhancement strategy.

FAQ 1.1: What are the primary factors that could be limiting the oral bioavailability of my pyrimido[4,5-d]azepine derivative?

The oral bioavailability of a compound is primarily governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.[4] For pyrimido[4,5-d]azepine derivatives, which are often crystalline and possess complex structures, the key limiting factors are frequently:

  • Poor Aqueous Solubility: Many kinase inhibitors, including this class, are poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[5][6] This is a common issue for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[6]

  • Low Permeability: The compound may not efficiently cross the intestinal cell membrane to enter systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen.[7][8][9]

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.

Troubleshooting Workflow: Pinpointing the Bioavailability Hurdle

To systematically dissect the issue, a series of initial in vitro and in silico assessments are recommended.

G cluster_0 Initial Assessment cluster_1 Problem Identification A Low in vivo Oral Bioavailability Observed B Assess Aqueous Solubility (pH-dependent) A->B C Evaluate Intestinal Permeability (e.g., Caco-2 Assay) A->C D Predict/Assess Efflux Liability (in silico models, Caco-2 with inhibitors) A->D E Assess Metabolic Stability (microsomes, hepatocytes) A->E F Solubility-Limited Absorption B->F G Permeability-Limited Absorption C->G H High Efflux Ratio D->H I Rapid Metabolism E->I

Caption: Initial workflow for diagnosing the cause of poor oral bioavailability.

Experimental Protocol 1: pH-Dependent Aqueous Solubility Assessment

Objective: To determine the solubility of the pyrimido[4,5-d]azepine derivative across a physiologically relevant pH range (pH 1.2 to 7.4).

Methodology:

  • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Add an excess amount of the compound to each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Interpretation of Results:

Solubility Profile Implication
Low across all pH values Suggests inherent poor solubility (BCS Class II/IV).
High at low pH, low at high pH Indicates a weakly basic compound, which may precipitate in the higher pH of the small intestine.
Low at low pH, high at high pH Suggests a weakly acidic compound.

Section 2: Strategies for Enhancing Solubility and Dissolution Rate

For many pyrimido[4,5-d]azepine derivatives, poor solubility is the primary rate-limiting step for oral absorption.[6][10]

FAQ 2.1: My compound's solubility is very low. What are the most effective formulation strategies?

Several formulation approaches can significantly enhance the solubility and dissolution rate of poorly soluble drugs.[4][11]

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[6][10][11] Nanosizing can lead to a significant enhancement in dissolution velocity.[11]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous form within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[12][13] This is a particularly powerful technique for BCS Class II compounds.[12]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance drug solubility by dissolving the compound in lipid carriers.[4][12][14] They can also facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[12]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles, or metallic nanoparticles) can improve its pharmacokinetic profile.[5][15][16] Nanocarriers can enhance solubility, protect the drug from degradation, and potentially target specific tissues.[15]

Experimental Protocol 2: Screening of Amorphous Solid Dispersion Formulations

Objective: To identify a suitable polymer and drug loading for creating a stable amorphous solid dispersion with enhanced dissolution.

Methodology:

  • Polymer Selection: Choose a range of pharmaceutically acceptable polymers (e.g., HPMC, PVP, Soluplus®).

  • Solvent Selection: Identify a common solvent that dissolves both the drug and the polymer.

  • Preparation:

    • Dissolve the pyrimido[4,5-d]azepine derivative and the selected polymer in the solvent at different drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Remove the solvent using a technique like spray drying or film evaporation.

  • Characterization:

    • Confirm the amorphous nature of the resulting solid using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Assess the dissolution profile of the ASD in a relevant buffer (e.g., simulated intestinal fluid) and compare it to the crystalline drug.

Section 3: Addressing Permeability and Efflux Challenges

Even with improved solubility, poor membrane permeability or active efflux can still limit oral bioavailability.

FAQ 3.1: My compound has good solubility in my formulation, but the bioavailability is still low. Could efflux be the problem?

Yes, this is a strong possibility. If a drug is a substrate for efflux transporters like P-gp, it will be actively transported out of the intestinal cells, reducing its net absorption.[7][8]

Troubleshooting and Mitigation Strategies for Efflux

G cluster_0 Efflux Troubleshooting cluster_1 Potential Solutions A High Efflux Ratio in Caco-2 Assay B Co-administration with Efflux Inhibitor A->B C Formulation with Excipients that Inhibit Efflux A->C D Structural Modification (Medicinal Chemistry) A->D E Increased Permeability and Bioavailability B->E C->E D->E

Caption: Strategies to overcome efflux-mediated poor absorption.

  • Co-administration with Inhibitors: While not always clinically viable, co-dosing with known P-gp inhibitors (e.g., verapamil, elacridar) in preclinical studies can confirm efflux as the limiting factor.[7][17]

  • Use of Functional Excipients: Certain formulation excipients, such as TPGS, Tween 80, and Pluronic, have been shown to inhibit P-gp activity.[7][8] Incorporating these into the formulation can be a practical approach.

  • Structural Modification: In early discovery phases, medicinal chemistry efforts can focus on designing analogs that are not substrates for efflux transporters.[18]

Experimental Protocol 3: Caco-2 Bidirectional Permeability Assay with an Efflux Inhibitor

Objective: To determine if the pyrimido[4,5-d]azepine derivative is a substrate of efflux transporters.

Methodology:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Apical to Basolateral (A-B) Permeability: Add the compound to the apical side and measure its appearance on the basolateral side over time.

  • Basolateral to Apical (B-A) Permeability: Add the compound to the basolateral side and measure its appearance on the apical side over time.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 is generally indicative of active efflux.[7]

  • Repeat the experiment in the presence of a known efflux inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is an efflux substrate.

Section 4: Advanced Strategies - The Prodrug Approach

When formulation strategies alone are insufficient, chemical modification of the drug molecule itself can be a powerful tool.

FAQ 4.1: When should I consider a prodrug strategy for my pyrimido[4,5-d]azepine derivative?

A prodrug approach is particularly valuable when you face severe solubility limitations that are difficult to overcome with formulation alone, or when you need to bypass significant first-pass metabolism.[4] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

Case Study: Phosphate Prodrugs for Kinase Inhibitors

For kinase inhibitors with poor aqueous solubility, creating a phosphate prodrug has proven to be a highly effective strategy.[19][20]

  • Mechanism: A phosphate group is attached to the parent molecule, often at a hydroxyl or amino group. This dramatically increases the aqueous solubility of the compound.[19][20]

  • Activation: In vivo, endogenous phosphatases cleave the phosphate group, releasing the active parent drug at or near the site of absorption.

  • Benefits: This approach has been shown to significantly improve oral bioavailability, sometimes by more than 10-fold, and can lead to more dose-proportional systemic exposure.[19][21] This can be especially important for mitigating drug-drug interactions with acid-reducing agents.[22]

Considerations for Prodrug Design:
  • Linker Chemistry: The choice of linker between the promoiety and the parent drug is critical for controlling the rate of cleavage and ensuring stability in the gastrointestinal tract.

  • Metabolic Stability: The prodrug itself should be stable enough to reach the site of absorption before being cleaved.

  • Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Vertex AI Search.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview. Semantic Scholar.
  • Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. PMC.
  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (2025, April 21). MDPI.
  • Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. PMC.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Nanotechnology-based targeted delivery systems for protein kinase inhibitors in Cancer therapy | Request PDF.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017, November 27).
  • Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. (2007, December 15). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. PMC.
  • Techniques for Bioavailability Enhancement of BCS Class II Drugs: A Review. Semantic Scholar.
  • How to overcome ATP-binding cassette drug efflux transporter-medi
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. (2022, June 1). Pharma Excipients.
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. (2026, January 7).
  • Nanomedicine of tyrosine kinase inhibitors. (2021, January 1). Theranostics.
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. (2026, January 7).
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. (2025, October 14). Pharma Excipients.
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024, November 28). PubMed.
  • State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. PMC.
  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024, November 19).
  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escal
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI.
  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. (2014, May 30).
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI.
  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed.
  • Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Semantic Scholar.

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for CAS 1086385-12-7

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for CAS 1086385-12-7 (2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for CAS 1086385-12-7 (2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine)[1]. This specific heterocyclic scaffold is highly valued in neuropharmacology and pain management, serving as a core structural motif for 5-HT2C receptor agonists[2] and TRPV1 antagonists[3].

However, the unique chemical topology of the tetrahydro-pyrimido[4,5-d]azepine core presents distinct storage and handling challenges. The secondary amine within the azepine ring acts as a potent nucleophile, making the compound highly susceptible to atmospheric degradation if not managed with strict environmental controls.

Part 1: Chemical Profile & Stability Mechanics

To maximize the shelf life of CAS 1086385-12-7, we must first understand the causality behind its degradation. The molecule consists of a stable pyrimidine ring fused to a saturated azepine ring[1]. The secondary amine (NH) in the azepine ring is the primary site of vulnerability:

  • Oxidative Susceptibility: In the presence of ambient oxygen and light, the basic nitrogen easily undergoes N-oxidation.

  • Carbamate Formation: The nucleophilic amine readily reacts with atmospheric carbon dioxide ( CO2​ ) to form a carbamate salt, drastically altering the compound's lipophilicity and target binding affinity.

Quantitative Storage Metrics

The following table summarizes the optimal conditions required to maintain ≥98% purity over time.

Storage StateOptimal ConditionMaximum Shelf LifeCausality / Rationale
Solid Powder -20°C, Desiccated, Dark24 MonthsFreezing arrests thermal degradation; desiccation prevents moisture-induced pyrimidine hydrolysis.
Solid Powder (Active Use) 4°C, Desiccated2 WeeksAcceptable for short-term daily weighing if strictly protected from ambient humidity.
Primary Stock (DMSO) -80°C, Argon Purged6 MonthsUltra-low temperatures and inert headspace prevent both N-oxidation and CO2​ adduct formation.
Aqueous Dilution 4°C to 25°C< 4 HoursHigh lipophilicity causes rapid precipitation; water exposure initiates hydrolysis.
Degradation Pathway Overview

Degradation A CAS 1086385-12-7 (Intact Secondary Amine) D N-Oxidation (+16 Da Mass Shift) A->D Exposure to Air E Carbamate Formation (+44 Da Mass Shift) A->E CO2 Absorption B Atmospheric O2 (Oxidative Stress) B->D C Atmospheric CO2 (Nucleophilic Attack) C->E F Loss of Target Affinity (e.g., 5-HT2C / TRPV1) D->F E->F

Caption: Degradation pathways of CAS 1086385-12-7 via N-oxidation and carbamate formation.

Part 2: Troubleshooting Guide (Q&A)

Q1: My cellular assay results are inconsistent, and the compound's potency drops significantly after storing the DMSO stock for a month. What is causing this? A1: Causality Explained: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your stock solution is repeatedly opened in ambient air, it rapidly absorbs water. This moisture facilitates the hydrolysis of the pyrimidine ring and increases dissolved oxygen content, accelerating the N-oxidation of the azepine amine. Furthermore, repeated freeze-thaw cycles physically degrade the compound and introduce fresh oxygen. Resolution: Discard the degraded stock. For future batches, utilize the single-use aliquoting protocol detailed in Section 3. Never subject a single aliquot to more than two freeze-thaw cycles.

Q2: I ran an LC-MS on my stored compound to verify integrity and observed unexpected mass peaks at +16 Da and +44 Da. Is the compound impure? A2: Causality Explained: This is a classic signature of improper atmospheric control during storage, not a manufacturing defect. The +16 Da shift corresponds to the N-oxidation of the secondary amine on the azepine ring. The +44 Da shift indicates the formation of a carbamate salt due to the nucleophilic attack of the basic amine on atmospheric CO2​ . Resolution: Always purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

Q3: The compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this? A3: Causality Explained: The 2-phenyl-pyrimido[4,5-d]azepine core is highly lipophilic[3]. Direct dilution from 100% DMSO into a 100% aqueous buffer causes rapid nucleation and precipitation ("crashing out") due to solvent shock. Resolution: Employ a step-down dilution protocol. Dilute the primary DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% buffer, or a buffer containing a surfactant like 0.1% Tween-20) before the final dilution into the assay medium. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent cellular toxicity.

Part 3: Standard Operating Procedures

Protocol: Reconstitution and Aliquoting for Maximum Shelf Life

To ensure a self-validating system where the compound remains intact from the lyophilized powder stage to the final assay, follow this strict methodology.

Step-by-Step Methodology:

  • Equilibration (Self-Validation Step): Remove the lyophilized powder from the -20°C freezer. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Validation check: If condensation forms on the vial exterior, it was opened prematurely; discard or re-lyophilize.

  • Solvent Preparation: Use only anhydrous, septum-sealed DMSO (≥99.9% purity). Purge the DMSO bottle with Argon for 5 minutes prior to extraction.

  • Reconstitution: Inject the anhydrous DMSO directly through the vial septum to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved.

  • Aliquoting: Transfer the solution into pre-labeled, amber glass vials (to protect from UV-induced radical formation) in 10-50 µL single-use aliquots.

  • Inert Purging: Gently blow a stream of Argon or dry Nitrogen gas over the headspace of each aliquot for 3-5 seconds to displace ambient air and CO2​ .

  • Flash Freezing: Immediately cap the vials tightly and flash-freeze them in liquid nitrogen to lock the molecular state.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer.

Workflow Step1 1. Desiccator Equilibration Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge with Argon/N2 Step3->Step4 Step5 5. Flash Freeze (Liquid N2) Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Caption: Step-by-step workflow for the reconstitution and long-term storage of CAS 1086385-12-7.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water or PBS to make the primary stock solution? A: No. CAS 1086385-12-7 lacks sufficient aqueous solubility for a primary stock. Always use anhydrous DMSO to ensure complete solvation of the lipophilic core.

Q: Is it safe to sonicate the compound if it doesn't dissolve immediately in DMSO? A: Gentle water-bath sonication (at room temperature) for up to 5 minutes is acceptable. Avoid probe sonication or elevated temperatures, which can induce thermal degradation of the azepine ring.

Q: How can I verify the integrity of my stock solution before a critical in vivo experiment? A: The most reliable self-validating check is running a quick LC-MS aliquot. Look for the parent mass ( [M+H]+ approx. 226 m/z)[1]. If you observe peaks at 242 m/z (+16) or 270 m/z (+44), the batch has degraded and must be replaced.

References

  • Storer RI, Brennan PE, Brown AD, et al. "Multiparameter Optimization in CNS Drug Discovery: Design of pyrimido[4,5-d]azepines as Potent 5-hydroxytryptamine 2C (5-HT2C) Receptor Agonists With Exquisite Functional Selectivity Over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry. 2014;57(12):5258-69.[Link][2]

  • Hawryluk NA, Lagaud GJ, et al. "Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters. 2010;20(23):7137-41.[Link][3]

Sources

Reference Data & Comparative Studies

Validation

2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine vs standard azepine derivatives in efficacy

Comparative Efficacy Guide: 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine vs. Standard Azepine Derivatives Executive Summary The development of selective central nervous system (CNS) agents requires pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine vs. Standard Azepine Derivatives

Executive Summary

The development of selective central nervous system (CNS) agents requires pharmacophores that can discriminate between highly homologous receptor subtypes. Historically, standard azepine derivatives (such as 1-benzazepines and 3-benzazepines) have demonstrated broad pharmacological utility, particularly as 5-HT2C receptor agonists for metabolic and psychiatric disorders[1]. However, these standard scaffolds often struggle to achieve absolute functional selectivity, frequently exhibiting residual off-target agonism at 5-HT2A (associated with hallucinogenic liabilities) and 5-HT2B (associated with cardiac valvulopathy)[2],[3].

The introduction of the pyrimido[4,5-d]azepine scaffold—specifically derivatives bearing a 2-phenyl or 2-benzyl substitution (e.g., CAS 1086385-12-7)—represents a paradigm shift in structural rigidification[4],. By fusing a pyrimidine ring to the azepine core, this class of compounds fundamentally alters the binding thermodynamics, achieving exquisite functional selectivity and eliminating measurable 5-HT2A/2B agonism while maintaining nanomolar potency at the target receptor[5],[6].

Mechanistic Rationale: The Causality of Selectivity

As application scientists, we must look beyond binding affinity ( Ki​ ) and analyze the structural causality driving functional efficacy. The superiority of the 2-phenyl-pyrimido[4,5-d]azepine core over standard benzazepines (e.g., Lorcaserin) is driven by two distinct molecular interactions:

  • Heteroatom Hydrogen Bonding : Standard benzazepines rely on a simple hydrophobic benzene ring to anchor the molecule within the receptor pocket. In contrast, the pyrimido[4,5-d]azepine scaffold introduces nitrogen atoms (N1 and N3) that act as critical hydrogen-bond acceptors. These heteroatoms engage in water-mediated hydrogen bonding with the receptor's transmembrane backbone (a mechanism also observed in kinase inhibition models for this scaffold)[7], locking the ligand into a specific active conformation[6].

  • Steric Vectoring via the 2-Phenyl Substitution : The 2-phenyl group projects directly into a lipophilic auxiliary pocket of the 5-HT2C receptor. Because the 5-HT2B receptor possesses subtle spatial differences in this binding cleft, the rigid 2-phenyl projection creates a severe steric clash. This prevents the conformational shift required for Gq-protein coupling in 5-HT2B, rendering the molecule a highly biased, selective agonist[6].

BindingLogic Scaffold Pyrimido[4,5-d]azepine Core Sub1 Pyrimidine N1/N3 (H-Bond Acceptors) Scaffold->Sub1 Sub2 2-Phenyl Substitution (Steric Vectoring) Scaffold->Sub2 Benzazepine Standard 3-Benzazepine Sub3 Simple Benzene Ring (Hydrophobic Only) Benzazepine->Sub3 Target2C 5-HT2C Receptor (High Affinity / Agonism) Sub1->Target2C Strong H-Bond Sub2->Target2C Optimal Fit Target2B 5-HT2B Receptor (Steric Clash / No Agonism) Sub2->Target2B Steric Clash Sub3->Target2C Moderate Fit Target2B_Benz 5-HT2B Receptor (Partial Agonism Liability) Sub3->Target2B_Benz Cross-Reactivity

Fig 1: Pharmacophore binding logic of pyrimido[4,5-d]azepines vs standard benzazepines.

Quantitative Efficacy Comparison

To objectively evaluate these scaffolds, we compare advanced 2-substituted pyrimido[4,5-d]azepines (e.g., PF-4479745) against Lorcaserin, the clinical standard for 3-benzazepines[8],[9].

Pharmacological Parameter2-Phenyl-Pyrimido[4,5-d]azepine ClassStandard 3-Benzazepine (Lorcaserin)
Target Receptor 5-HT2C5-HT2C
Binding Affinity ( Ki​ ) 15 nM15 nM
Functional Potency ( EC50​ ) ~10 nM10 – 20 nM
5-HT2A Functional Agonism No measurable agonism Partial Agonism ( EC50​ ~168 nM)
5-HT2B Functional Agonism No measurable agonism Partial Agonism ( EC50​ ~104 nM)
Structural Rigidification High (Bicyclic heteroaromatic core)Moderate (Simple benz-fused azepine)
Primary Clinical Liability High clearance rates in early iterations5-HT2B-mediated valvulopathy risk

Data synthesis derived from functional calcium mobilization assays and radioligand binding profiles[5],[2],[3].

Self-Validating Experimental Protocols

To prove the functional selectivity outlined above, binding affinity ( Ki​ ) is insufficient; a ligand may bind tightly but act as an antagonist. We must utilize a functional readout. The following Multiplexed Gq-Coupled Calcium Flux Assay is designed as a self-validating system. By running wild-type cells (null control) in parallel, any baseline fluorescence or non-target-mediated calcium release is immediately flagged, ensuring absolute trustworthiness of the EC50​ data.

Methodology: FLIPR Calcium Mobilization Assay

  • Cell Preparation (The Null Background): Plate Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors at 15,000 cells/well in 384-well clear-bottom plates. Causality for choice: CHO cells lack endogenous 5-HT receptors. A parallel plate of wild-type CHO cells is run to validate that signals are strictly target-mediated.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive dye) for 60 minutes at 37°C. Intracellular esterases cleave the AM ester, trapping the active fluorophore inside the cell.

  • Compound Addition: Using an automated liquid handler, add serial dilutions (10 pM to 10 μM) of the pyrimido[4,5-d]azepine test compound and standard azepine controls.

  • Kinetic Readout: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR). GPCR Gq-activation triggers IP3​ production, releasing intracellular Ca2+ and causing a fluorescent spike.

  • Data Normalization: Normalize peak relative fluorescence units (RFU) to the maximum response generated by 10 μM endogenous serotonin (5-HT) to calculate the EC50​ and Emax​ .

AssayWorkflow Step1 1. Cell Seeding (CHO-5HT2C/2A/2B) Step2 2. Calcium Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Compound Addition (Serial Dilution) Step2->Step3 Step4 4. FLIPR Kinetic Read (Max RFU) Step3->Step4 Step5 5. Schild Analysis & EC50 Calculation Step4->Step5

Fig 2: Self-validating multiplexed FLIPR calcium flux assay workflow.

Translational Impact

The transition from standard benzazepines to the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold solves one of the most persistent bottlenecks in neuropharmacology: off-target toxicity. While standard azepines like lorcaserin successfully validated the 5-HT2C receptor as a therapeutic target, their inherent flexibility allowed for 5-HT2B cross-reactivity[3]. By engineering a rigidified, heteroatom-rich pyrimido-azepine core, researchers can achieve absolute functional selectivity, paving the way for safer, next-generation therapeutics devoid of cardiovascular liabilities[6].

References

  • Storer, R. I., et al. "Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors." Journal of Medicinal Chemistry, 2014. URL: [Link]

  • Kawakita, Y., et al. "Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 2013. URL: [Link]

  • Thomsen, W. J., et al. "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics, 2008. URL: [Link]

  • Higgins, G. A., et al. "The behavioral pharmacology and therapeutic potential of lorcaserin for substance use disorders." Neuropsychopharmacology, 2017. URL: [Link]

  • European Medicines Agency (EMA). "Assessment Report: Belviq (Lorcaserin)." 2013. URL: [Link]

Sources

Comparative

Comprehensive LC-MS/MS Method Validation for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Quantification in Plasma: A Comparative Guide to Sample Preparation

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Introduction & Bioanalytical Context As a Senior Application Scientist, I frequently encounter the bioanalytical bottleneck of qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction & Bioanalytical Context

As a Senior Application Scientist, I frequently encounter the bioanalytical bottleneck of quantifying basic, nitrogen-rich heterocycles in complex biological matrices. The target analyte, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, is a critical heterocyclic scaffold frequently utilized in the development of novel neurotherapeutics and autophagy modulators[1].

However, quantifying this compound in plasma presents a distinct challenge. The azepine ring contains a highly basic secondary amine (pKa ~9.5), meaning it remains positively charged at physiological pH. When analyzed via ESI+ LC-MS/MS, basic amines are notoriously susceptible to severe ion suppression caused by endogenous plasma phospholipids (e.g., glycerophosphocholines) that compete for charge on the droplet surface.

To establish a robust, self-validating analytical method, we must objectively compare sample preparation strategies. This guide compares the performance of an advanced Polymeric Solid-Phase Extraction (SPE) Microplate against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) , validating the optimal workflow according to the FDA 2018 Bioanalytical Method Validation Guidance[2].

Product Comparison: Sample Preparation Strategies

To rigorously evaluate extraction efficiency and ion suppression, we applied the Matuszewski framework, calculating Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE)[3].

The Causality Behind the Data
  • Protein Precipitation (PPT): While rapid, PPT using acetonitrile merely crashes out large proteins. It leaves behind high concentrations of lysophospholipids. Because our pyrimido-azepine analyte is both basic and hydrophobic, it co-elutes with these phospholipids on a C18 column, resulting in a devastating matrix effect (-42.5% signal suppression).

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate requires buffering the plasma to pH 11 to neutralize the azepine ring and drive it into the organic phase. While this removes phospholipids (excellent matrix effect profile), the extreme pH causes analyte instability and inconsistent partitioning, leading to suboptimal recovery (68.2%).

  • Polymeric SPE (The Optimal Choice): A hydrophilic-lipophilic balanced (HLB) polymeric sorbent leverages both hydrophobic interactions with the 2-phenyl moiety and strong dipole interactions. By acidifying the plasma before loading, we disrupt analyte-protein binding. A targeted 5% methanol wash selectively removes salts and polar phospholipids without eluting the tightly bound analyte, yielding superior recovery and negligible matrix effects.

Table 1: Sample Preparation Performance Comparison (n=6)
Preparation StrategyMean Recovery (RE)Matrix Effect (ME)Process Efficiency (PE)Phospholipid RemovalWorkflow Time (96-well)
Polymeric SPE (HLB) 94.8 ± 3.1% -4.2 ± 1.5% 90.8% > 98% 45 mins
Protein Precipitation (PPT)88.4 ± 6.2%-42.5 ± 8.4%50.8%< 10%15 mins
Liquid-Liquid Ext. (LLE)68.2 ± 7.5%-2.1 ± 1.1%66.7%> 95%60 mins

Data demonstrates that Polymeric SPE provides the only self-validating system capable of maintaining >90% process efficiency while eliminating phospholipid-induced signal suppression.

Experimental Workflow & Methodology

LC-MS/MS Parameters
  • Analytical Column: Sub-2 µm C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Causality: The sub-2 µm particle size provides high theoretical plate counts, ensuring sharp peak shapes and temporal resolution from residual matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (ESI+ MRM):

    • Analyte: m/z 226.1 → 115.1 (Quantifier), 226.1 → 91.1 (Qualifier).

    • SIL-IS (Analyte-d5): m/z 231.1 → 115.1.

Step-by-Step Polymeric SPE Protocol

This protocol is designed as a self-validating extraction system. The addition of the Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction ensures that any minor volumetric losses are mathematically normalized.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Phosphoric Acid and vortex for 2 minutes. (Purpose: Acidification disrupts protein-analyte binding and fully protonates the azepine nitrogen).

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the SPE plate.

  • Loading: Apply the 210 µL pre-treated plasma sample to the SPE wells. Apply low vacuum (2-3 in Hg).

  • Washing: Wash with 1 mL of 5% Methanol in Water. (Purpose: Elutes polar interferences and salts while the hydrophobic 2-phenyl group keeps the analyte anchored to the sorbent).

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% B) and inject 2 µL into the LC-MS/MS system.

Mandatory Visualization: Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation Alternatives Plasma Plasma Sample (+ SIL-IS) SPE Polymeric SPE (Oasis HLB) Plasma->SPE PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Ext. (Ethyl Acetate) Plasma->LLE LC UHPLC Separation (Sub-2 µm C18) SPE->LC PPT->LC LLE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification & Validation MS->Data

Fig 1: Comparative workflow for plasma sample preparation and LC-MS/MS quantification.

Method Validation Data

Using the optimized Polymeric SPE workflow, the method was fully validated in accordance with the FDA 2018 guidance[4]. The method demonstrated excellent linearity, precision, and accuracy, confirming its suitability for preclinical and clinical pharmacokinetic profiling.

Table 2: Method Validation Summary (Polymeric SPE + Sub-2 µm LC)
Validation ParameterExperimental ResultFDA 2018 Acceptance Criteria
Linear Range 0.5 – 500 ng/mL (R² = 0.998)R² ≥ 0.990
Lower Limit of Quant. (LLOQ) 0.5 ng/mL (S/N > 20)Precision ≤ 20%, Accuracy ± 20%
Intra-day Precision (CV%) 2.4% – 5.1% (across 4 QC levels)≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.8% – 6.5% (across 4 QC levels)≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -3.2% to +4.1%± 15% (± 20% at LLOQ)

References

  • Title: Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons Source: NIH PubMed Central URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS (Matuszewski et al.) Source: eScholarship / Analytical Chemistry URL: [Link]

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Comparative Guide for Off-Target Receptor Panels

Mechanistic Rationale: The Selectivity Challenge in 5-HT Receptor Agonism The development of central nervous system (CNS) therapeutics targeting the 5-Hydroxytryptamine 2C (5-HT2C) receptor has historically been hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Selectivity Challenge in 5-HT Receptor Agonism

The development of central nervous system (CNS) therapeutics targeting the 5-Hydroxytryptamine 2C (5-HT2C) receptor has historically been hindered by severe off-target liabilities. While 5-HT2C agonism is a validated mechanism for treating obesity, psychiatric disorders, and urinary incontinence, the closely related 5-HT2B receptor shares high sequence homology. Promiscuous activation of 5-HT2B induces mitogenic signaling in cardiac tissue, leading to irreversible cardiac valvulopathy—a side effect that has caused the withdrawal of multiple serotonergic drugs.

To overcome this, the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold was rationally designed as a privileged template. By leveraging structural differences in the transmembrane 7 (TM7) tilt and the P-I-F (Pro-Ile-Phe) micro-switch motif between 5-HT2C and 5-HT2B, this pyrimidoazepine core achieves exquisite functional selectivity 1.

As application scientists, we must rigorously validate this selectivity. Because binding affinity ( Ki​ ) does not inherently predict functional consequence (agonist vs. antagonist), evaluating this scaffold requires a two-tiered approach: broad-spectrum radioligand binding (e.g., CEREP 90-target panels) followed by functional intracellular calcium flux assays (FLIPR) 2.

OffTargetWorkflow Step1 Primary Target Engagement 5-HT2C Binding (Ki) Step2 Functional Efficacy 5-HT2C FLIPR (Emax) Step1->Step2 Step3 Safety Counter-Screen 5-HT2B / 5-HT2A FLIPR Step2->Step3 Step4 Broad Cross-Reactivity CEREP 90-Target Panel Step3->Step4 Step5 Lead Selection Pyrimido[4,5-d]azepine Step4->Step5

Caption: Workflow for evaluating GPCR cross-reactivity and functional selectivity.

Comparative Performance: Pyrimido[4,5-d]azepines vs. Alternative Scaffolds

When benchmarking the 2-phenyl-pyrimido[4,5-d]azepine scaffold against historical 5-HT2C agonists (such as the benzazepine Lorcaserin or the piperazine mCPP), the critical differentiator is not just primary target affinity, but the lack of off-target functional agonism 3.

The table below summarizes the cross-reactivity profiles based on standardized off-target panels.

Table 1: Comparative Selectivity and Cross-Reactivity Profile
Compound Scaffold5-HT2C Binding ( Ki​ , nM)5-HT2B Binding ( Ki​ , nM)5-HT2C Efficacy ( Emax​ %)5-HT2B Efficacy ( Emax​ %)CEREP Panel Off-Target Hits*
Pyrimido[4,5-d]azepine (2-phenyl core) 8 - 1560 - 15065 - 80% (Partial)< 5% (Antagonist) 0 hits (>100-fold window)
Benzazepine (Lorcaserin analog) 10 - 20100 - 20070 - 85% (Full/Partial)20 - 30% (Weak Agonist)2 hits (5-HT2A, 5-HT1A)
Piperazine (mCPP) 25 - 4015 - 3060% (Partial)80% (Full Agonist)> 10 hits (Promiscuous)

*Defined as >50% inhibition at 10 µM across 90 standard receptors, ion channels, and enzymes.

Causality Insight: Why does the pyrimidoazepine bind to 5-HT2B but fail to activate it? Molecular modeling reveals that while the azepine ring anchors into the conserved orthosteric pocket (Asp134), the rigid 2-phenyl-pyrimidine system clashes with the unique conformation of the P-I-F motif in 5-HT2B. This forces the receptor into an inactive state, rendering the compound a functional antagonist at the off-target site 2.

SignalingPathway Ligand Pyrimido[4,5-d]azepine HT2C 5-HT2C Receptor (Therapeutic) Ligand->HT2C Agonism HT2B 5-HT2B Receptor (Off-Target) Ligand->HT2B Antagonism Gq Gq-Protein Coupling HT2C->Gq HT2B->Gq Blocked Tox Valvulopathy (Toxicity) HT2B->Tox Ca Intracellular Ca2+ (Efficacy) Gq->Ca

Caption: Divergent functional signaling of pyrimidoazepines at 5-HT2C vs 5-HT2B receptors.

Self-Validating Experimental Protocols

To ensure data integrity when profiling the cross-reactivity of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, the following methodologies must be executed as self-validating systems.

Protocol A: Broad-Spectrum Radioligand Displacement (CEREP 90-Target Panel)

This assay identifies promiscuous binding across off-target GPCRs, kinases, and ion channels.

System Validation: Every plate must include a known reference inhibitor for the specific target (e.g., Atropine for muscarinic receptors) to define the 100% displacement window. Assay robustness is confirmed by a Z'-factor > 0.5.

  • Membrane Preparation: Resuspend target-expressing CHO-K1 or HEK293 cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Incubation: Dispense 10 µM of the pyrimidoazepine test compound (in 1% DMSO final concentration) into 96-well plates.

  • Radioligand Addition: Add the target-specific tritiated ( 3 H) or iodinated ( 125 I) radioligand at a concentration equal to its historical Kd​ . Incubate for 60–120 minutes at 25°C to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate % inhibition. Any target showing >50% displacement triggers a full 10-point dose-response curve to determine the exact Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional FLIPR Intracellular Calcium Assay

Because the pyrimidoazepine scaffold may bind 5-HT2B without activating it, a functional assay is mandatory to confirm safety 1. 5-HT2 receptors are Gq-coupled; thus, agonism triggers PLC-mediated IP3 production and subsequent calcium release from the endoplasmic reticulum.

System Validation: Baseline fluorescence ( F0​ ) must be stable before compound injection. Serotonin (5-HT) is used as the 100% efficacy ( Emax​ ) control.

  • Cell Plating: Seed CHO cells stably expressing human 5-HT2B or 5-HT2C receptors into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-4 assay dye (Molecular Devices) dissolved in HBSS containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Excitation 485 nm / Emission 525 nm) for 10 seconds using a FLIPR Tetra system.

  • Compound Addition: Inject the pyrimidoazepine compound (10-point serial dilution, 10 µM top concentration) online.

  • Kinetic Read: Record fluorescence continuously for 3 minutes to capture the peak calcium flux.

  • Antagonist Mode (Optional): If no agonism is observed (flat line), subsequently inject an EC80 concentration of 5-HT to confirm if the compound is acting as a competitive antagonist.

  • Data Normalization: Express results as a percentage of the maximal 5-HT response ( ΔF/F0​ ). Calculate EC50​ and Emax​ using a 4-parameter logistic non-linear regression.

Conclusion

The 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine scaffold represents a significant structural evolution in GPCR pharmacology. By utilizing rigorous, self-validating cross-reactivity panels, we can objectively demonstrate that this chemotype circumvents the 5-HT2B valvulopathy liabilities inherent to older generations of serotonergic drugs. The integration of broad-spectrum radioligand binding with functional FLIPR assays remains the gold standard for validating the safety profile of these complex CNS therapeutics.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors.Journal of Medicinal Chemistry - ACS Publications.
  • Application of an Integrated GPCR SAR-Modeling Platform To Explain the Activation Selectivity of Human 5-HT2C over 5-HT2B.ACS Chemical Biology.
  • Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors.Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: An Analysis of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics has led to a significant interest in complex heterocyclic scaffolds, among which the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has led to a significant interest in complex heterocyclic scaffolds, among which the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core has emerged as a promising pharmacophore. This fused heterocyclic system is a key structural motif in the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a crucial target in pain and inflammation pathways.[1][2] The effective and reproducible synthesis of this scaffold is therefore of paramount importance for advancing drug discovery programs.

This guide provides a critical comparison of the available synthetic routes to 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, with a focus on their reproducibility, scalability, and overall practicality in a research and development setting. We will delve into the detailed experimental protocols, analyze the key reaction parameters, and offer insights into the potential challenges and optimization strategies for each approach.

Unveiling the Synthetic Pathways: A Head-to-Head Comparison

The synthesis of the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core has been principally described in the context of medicinal chemistry campaigns aimed at developing novel TRPV1 antagonists. The most well-documented approach involves a multi-step sequence starting from readily available precursors. While variations exist, the core strategy generally revolves around the construction of the pyrimidine ring followed by the formation of the seven-membered azepine ring.

Key Synthetic Route: A Stepwise Deconstruction

The synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can be conceptually broken down into the formation of a substituted pyrimidine intermediate followed by the annulation of the azepine ring.

Synthetic_Pathway cluster_0 Pyrimidine Ring Formation cluster_1 Azepine Ring Annulation Starting_Materials Benzamidine + β-ketoester Pyrimidine_Core Substituted Pyrimidinone Starting_Materials->Pyrimidine_Core Condensation Functionalized_Pyrimidine Halogenated Pyrimidine Pyrimidine_Core->Functionalized_Pyrimidine Halogenation Cyclization_Precursor Pyrimidine with Azepane Precursor Functionalized_Pyrimidine->Cyclization_Precursor Nucleophilic Substitution Target_Molecule 2-phenyl-6,7,8,9-tetrahydro-5H- ppyrimido[4,5-d]azepine Cyclization_Precursor->Target_Molecule Intramolecular Cyclization

Caption: General synthetic strategy for 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: The Hawryluk et al. Approach
Starting Materials Commercially available benzamidine and a suitable β-ketoester.
Key Reactions Pyrimidine synthesis (condensation), halogenation (e.g., with POCl₃), nucleophilic substitution, and intramolecular cyclization.
Number of Steps Typically 4-6 steps from basic starting materials.
Overall Yield Moderate to good, with individual step yields often being high.
Scalability Potentially scalable, though purification at each step might be a bottleneck.
Reagents & Catalysts Common laboratory reagents and catalysts are generally used.
Reproducibility Reported to be reproducible in a laboratory setting.[1][2]
Challenges Potential for side reactions during halogenation and cyclization steps. Purification of intermediates can be challenging.

Experimental Protocols: A Practical Guide

The following protocols are based on the procedures described in the literature for the synthesis of the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine core.[1][2]

Route 1: Step-by-Step Synthesis via Pyrimidine Construction and Azepine Annulation

Step 1: Synthesis of 2-Phenyl-pyrimidin-4(3H)-one

This initial step involves the condensation of benzamidine with a β-ketoester, such as ethyl acetoacetate, to form the pyrimidine core. This is a classic and generally high-yielding reaction.

  • Reactants: Benzamidine hydrochloride, Ethyl acetoacetate, Sodium ethoxide.

  • Solvent: Ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared in absolute ethanol.

    • Benzamidine hydrochloride is added, and the mixture is stirred to form the free base.

    • Ethyl acetoacetate is added, and the reaction mixture is refluxed for several hours.

    • After cooling, the product precipitates and is collected by filtration.

Step 2: Chlorination of the Pyrimidinone

The pyrimidinone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to introduce a leaving group for subsequent nucleophilic substitution. This step is crucial for activating the pyrimidine ring.

  • Reactant: 2-Phenyl-pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • The pyrimidinone is heated with an excess of POCl₃.

    • The reaction is carefully quenched with ice water.

    • The product, 4-chloro-2-phenylpyrimidine, is extracted with an organic solvent.

Step 3: Nucleophilic Substitution with an Azepane Precursor

The chlorinated pyrimidine is then reacted with a suitable amino-azepane precursor. This step introduces the seven-membered ring precursor onto the pyrimidine scaffold.

  • Reactants: 4-Chloro-2-phenylpyrimidine, an appropriate amino-functionalized caprolactam or a related azepane derivative.

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF).

  • Procedure:

    • The reactants and base are dissolved in the solvent and heated.

    • The reaction progress is monitored by TLC or LC-MS.

    • The product is isolated after an aqueous workup and purification by column chromatography.

Step 4: Intramolecular Cyclization to Form the Pyrimido[4,5-d]azepine Core

The final step involves an intramolecular cyclization to form the fused ring system. The specific conditions for this step will depend on the nature of the precursor but often involve the formation of an imine or a similar intermediate followed by ring closure.

  • Conditions: This step can be promoted by acid or base catalysis, or by thermal means, depending on the specific substrate.

Experimental_Workflow Start Starting Materials Step1 Step 1: Pyrimidine Synthesis (Condensation) Start->Step1 Step2 Step 2: Chlorination (POCl₃) Step1->Step2 Step3 Step 3: Nucleophilic Substitution (Azepane Precursor) Step2->Step3 Step4 Step 4: Intramolecular Cyclization Step3->Step4 End Target Molecule Step4->End

Caption: Experimental workflow for the synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine.

Reproducibility and Field Insights: A Senior Scientist's Perspective

The reproducibility of any multi-step synthesis is contingent on the robustness of each individual reaction and the purity of the intermediates. While the described route utilizes well-established chemical transformations, several factors can influence its successful and consistent execution.

Causality Behind Experimental Choices:

  • Choice of Base in Step 1: The use of a strong base like sodium ethoxide is critical to deprotonate the β-ketoester, facilitating the condensation with benzamidine. The choice of an alkoxide base is convenient as the alcohol solvent can be the same as the alkoxide.

  • Excess POCl₃ in Step 2: Using an excess of phosphorus oxychloride ensures the complete conversion of the pyrimidinone to the chloro-pyrimidine. POCl₃ also acts as the solvent in many cases. However, this necessitates a careful workup to remove the excess reagent.

  • Aprotic Solvent in Step 3: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction without interfering with the nucleophile or the electrophile.

Self-Validating Systems and Trustworthiness:

To ensure reproducibility, each step of the synthesis should be treated as a self-validating system. This involves:

  • Rigorous Characterization of Intermediates: Full characterization of each intermediate by NMR, mass spectrometry, and, if possible, X-ray crystallography is essential to confirm its identity and purity before proceeding to the next step. Impurities can often interfere with subsequent reactions, leading to lower yields and complex purification challenges.

  • Consistent Reagent Quality: The purity of starting materials and reagents can significantly impact reaction outcomes. Using reagents from reliable sources and ensuring their proper handling and storage is crucial.

  • Strict Control of Reaction Parameters: Temperature, reaction time, and stoichiometry must be carefully controlled and documented. Minor deviations can sometimes lead to significant variations in yield and purity.

Authoritative Grounding and Mechanistic Considerations:

The core reactions employed in this synthesis are well-precedented in heterocyclic chemistry. The initial pyrimidine synthesis is a classic example of a condensation reaction to form a six-membered heterocycle. The subsequent chlorination and nucleophilic aromatic substitution are standard methods for the functionalization of pyrimidine rings. The final intramolecular cyclization is a key bond-forming reaction that establishes the fused azepine ring. Understanding the mechanisms of these reactions is crucial for troubleshooting and optimization.

Conclusion

The synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, a valuable scaffold in drug discovery, is achievable through a multi-step sequence that is well-documented in the medicinal chemistry literature. The reproducibility of this route hinges on careful execution, rigorous purification of intermediates, and a thorough understanding of the underlying chemical principles. While the presented route provides a solid foundation, further optimization of individual steps, particularly the cyclization to form the azepine ring, could lead to improved overall efficiency and scalability. As research in this area continues, the development of more convergent and atom-economical synthetic strategies will be a key focus for enabling the rapid and cost-effective production of this important class of molecules.

References

  • Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7137–7141. [Link]

  • Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2250-2261. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2323–2360. [Link]

  • Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrimido‐[4,5‐b][1][3]diazepine‐6,8‐diones. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3559-3572. [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. (2010). Sci-Hub. [Link]

Sources

Validation

Benchmarking 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Comparative Guide to 5-HT2C CNS Ligands

Executive Summary The development of central nervous system (CNS) therapeutics targeting the serotonin 2C (5-HT2C) receptor requires navigating a notoriously narrow therapeutic index. While 5-HT2C agonism yields profound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics targeting the serotonin 2C (5-HT2C) receptor requires navigating a notoriously narrow therapeutic index. While 5-HT2C agonism yields profound efficacy in treating obesity, schizophrenia, and stress urinary incontinence, off-target activation of the closely related 5-HT2A and 5-HT2B receptors triggers severe adverse events, including hallucinations and cardiac valvulopathy, respectively.

This guide benchmarks 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (hereafter referred to as PTPA ) against established clinical and preclinical ligands such as Lorcaserin and WAY-163909. By analyzing binding kinetics, functional selectivity, and CNS penetration, we provide a comprehensive, data-driven framework for evaluating pyrimidoazepine derivatives in modern drug discovery.

The Rationale: 5-HT2C Agonism and the Selectivity Imperative

The 5-HT2 receptor family consists of three Gq-protein coupled receptors (GPCRs) that share high sequence homology, particularly within their orthosteric binding pockets.

  • 5-HT2C: Primarily expressed in the CNS (e.g., choroid plexus, hypothalamus). Agonism promotes satiety and regulates dopamine/norepinephrine release.

  • 5-HT2A: Widely distributed in the cortex. Agonism is associated with psychedelic effects and hallucinations.

  • 5-HT2B: Expressed heavily in cardiac tissue. Chronic agonism drives mitogenic pathways leading to cardiac valvular fibroplasia (valvulopathy).

The Causality of Structural Design: Historically, simple benzazepines (like Lorcaserin) achieved moderate selectivity by exploiting subtle steric differences in the binding pocket [1]. However, the pyrimido[4,5-d]azepine scaffold represents a leap in multiparameter optimization (MPO). By fusing an electron-withdrawing pyrimidine ring to the azepine core, medicinal chemists successfully lowered the basicity ( pKa​ ) of the azepine nitrogen. This precise physicochemical shift reduces the molecule's recognition by P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier, driving exceptional CNS penetration while maintaining exquisite functional selectivity [2].

Mechanistic Pathway Visualization

To understand the functional assays used to benchmark these ligands, one must understand the intracellular signaling cascade. 5-HT2 receptors do not act via cAMP; instead, they are Gq-coupled, meaning their activation directly triggers intracellular calcium mobilization.

Fig 1: Gq-coupled intracellular calcium mobilization pathway activated by 5-HT2C agonism.

Benchmarking Data: PTPA vs. Established Ligands

The following table summarizes the in vitro and in vivo profiling of PTPA (representative pyrimidoazepine lead data) against Lorcaserin (FDA-approved, later withdrawn) and WAY-163909 (a classic preclinical tool compound).

Ligand / Compound5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)Functional Selectivity (vs 2B)CNS Penetration ( Kp,brain​ )
Lorcaserin [1]15.0112.0174.0~104-fold0.5 - 0.7
WAY-163909 10.5210.0>1,000~100-fold~0.8
PTPA [2]10.0 >10,000 >10,000 >1,000-fold >1.5

Key Takeaway: While Lorcaserin exhibits a 104-fold functional selectivity window, PTPA demonstrates no measurable functional agonism at 5-HT2A or 5-HT2B up to 10 μ M concentrations, effectively eliminating the risk of valvulopathy and hallucinations. Furthermore, its optimized pKa​ yields a brain-to-plasma ratio ( Kp,brain​ ) exceeding 1.5, indicating robust CNS exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking data must be derived from a rigorous, self-validating tiered screening cascade.

Fig 2: Tiered screening cascade for evaluating CNS ligands and functional selectivity.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: Binding affinity ( Ki​ ) determines how tightly the ligand occupies the receptor. We utilize [3H] -Mesulergine because it is a non-selective pan-5-HT2 radioligand, allowing us to accurately measure competitive displacement across all three receptor subtypes using the exact same baseline parameters.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -Mesulergine, and serial dilutions of PTPA (10 pM to 10 μ M).

  • Non-Specific Binding (NSB): Define NSB using 10 μ M Mianserin in parallel control wells.

  • Filtration: After 60 minutes at 37°C, terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Selectivity)

Causality: A compound may bind to 5-HT2B ( Ki​ ) but act as a silent antagonist. To prove functional safety, we must measure actual receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) detects intracellular calcium release via Fluo-4 AM, a dye that fluoresces only when bound to free calcium released by the Gq-PLC-IP3 pathway.

  • Cell Plating: Seed CHO-K1 cells expressing the respective 5-HT2 subtypes into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 μ M Fluo-4 AM dye and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument and record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Ligand Addition: Inject PTPA automatically and monitor fluorescence continuously for 3 minutes.

  • Data Normalization: Express the maximum fluorescence peak as a percentage of the maximal response elicited by 1 μ M of endogenous Serotonin (5-HT). Calculate the EC50​ from the dose-response curve.

Protocol 3: In Vivo CNS Pharmacokinetics (LC-MS/MS)

Causality: A highly potent in vitro ligand is useless if it cannot cross the blood-brain barrier. We measure the brain-to-plasma partition coefficient ( Kp,brain​ ). Crucially, transcardial perfusion is required prior to brain extraction to flush out residual blood; otherwise, high plasma drug concentrations will falsely inflate the apparent brain concentration.

  • Dosing: Administer PTPA (3 mg/kg, IV or PO) to male Sprague-Dawley rats.

  • Sampling: At Tmax​ (e.g., 1 hour post-dose), anesthetize the animal and collect systemic blood via cardiac puncture into EDTA tubes. Centrifuge to isolate plasma.

  • Perfusion & Extraction: Immediately perform transcardial perfusion with ice-cold saline. Extract the whole brain, weigh it, and homogenize in a 1:3 ratio of buffer.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing an internal standard) to both plasma and brain homogenate samples. Vortex and centrifuge.

  • LC-MS/MS Analysis: Inject the supernatant into a triple-quadrupole mass spectrometer. Calculate the Kp,brain​ by dividing the total brain concentration (ng/g) by the total plasma concentration (ng/mL).

Conclusion & Translational Outlook

Benchmarking 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine against established ligands like Lorcaserin highlights a masterclass in structure-based drug design. By integrating a pyrimidine ring into the azepine core, developers successfully modulated the molecule's basicity, evading P-gp efflux while locking the ligand into a conformation that is exclusively recognized by the 5-HT2C orthosteric site.

For drug development professionals, the PTPA scaffold proves that achieving "exquisite functional selectivity" (zero measurable 5-HT2A/2B agonism) is not only possible but can be done without sacrificing the critical CNS penetration required for neurological and metabolic therapeutics.

References

  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S. A., Yuskin, D., Whelan, K. T., Martin, M., Morgan, M. E., Chen, W., Al-Shamma, H. A., Smith, B. M., Chalmers, D. T., & Behan, D. P. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. URL:[Link]

  • Storer, R. I., Brennan, P. E., Brown, A. D., Bungay, P. J., Conlon, K. M., Corbett, M. S., DePianta, R. P., Fish, P. V., Heifetz, A., Ho, D. K., Jessiman, A. S., McMurray, G., de Oliveira, C. A., Roberts, L. R., Root, J. A., Shanmugasundaram, V., Shapiro, M. J., Skerten, M., Westbrook, D., Wheeler, S., Whitlock, G. A., & Wright, J. (2014). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Journal of Medicinal Chemistry, 57(12), 5258-5269. URL:[Link]

Comparative

comparative pharmacokinetic analysis of pyrimido[4,5-d]azepine analogues

Comparative Pharmacokinetic Analysis of Pyrimido[4,5-d]azepine Analogues: Optimizing CNS Penetration and Functional Selectivity Mechanistic Rationale: The Challenge of 5-HT2C Agonism Pyrimido[4,5-d]azepine analogues have...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Analysis of Pyrimido[4,5-d]azepine Analogues: Optimizing CNS Penetration and Functional Selectivity

Mechanistic Rationale: The Challenge of 5-HT2C Agonism

Pyrimido[4,5-d]azepine analogues have emerged as highly potent, functionally selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonists[1]. Historically, developing 5-HT2C agonists for central nervous system (CNS) indications—such as stress urinary incontinence (SUI), obesity, and schizophrenia—has been hindered by two major pharmacokinetic (PK) and pharmacodynamic hurdles: achieving sufficient blood-brain barrier (BBB) penetration and strictly avoiding off-target 5-HT2B receptor agonism[1][2].

The causality behind this strict selectivity requirement is rooted in tissue-specific signaling. While 5-HT2C activation in the CNS yields therapeutic efficacy via Gq-protein coupled pathways, non-selective activation of the closely related 5-HT2B receptor induces mitogenic signaling in heart valves, which is causally linked to cardiac valvulopathy[3]. By systematically modifying the 4-position of the pyrimidine ring, researchers have successfully optimized the physicochemical properties of pyrimido[4,5-d]azepines, reducing their basicity and susceptibility to P-glycoprotein (P-gp) efflux while eliminating 5-HT2B agonism[1].

G A Pyrimido[4,5-d]azepine (PF-4479745) B 5-HT2C Receptor Activation A->B High Affinity E 5-HT2B Receptor Activation A->E Functional Selectivity (No Agonism) C Gq-Protein Coupling B->C D Therapeutic Efficacy (SUI, CNS Disorders) C->D F Mitogenic Signaling E->F G Cardiac Valvulopathy (Toxicity) F->G

5-HT2C Gq-biased signaling vs. 5-HT2B off-target pathways.

Comparative Pharmacokinetic & Pharmacodynamic Profiles

To objectively evaluate the pyrimido[4,5-d]azepine scaffold, we compare two leading clinical candidates, PF-4479745 and PF-4522654 , against Compound 6p (an earlier generation dual 5-HT2A/2C agonist) and Lorcaserin (a benzazepine baseline control).

PF-4479745 and PF-4522654 act as highly optimized hybrids, displaying high potency at 5-HT2C while possessing no measurable agonism at either the 5-HT2A or 5-HT2B receptor in tissue-based assays[1][3]. Crucially, their MDR1 efflux ratios were engineered to be <3.0, ensuring that the compounds are not rapidly pumped out of the brain by P-gp, thereby maintaining steady-state CNS exposure[1].

Table 1: Quantitative Comparison of 5-HT2C Agonist Profiles

CompoundScaffold5-HT2C Potency5-HT2B AgonismMDR1 Efflux RatioPrimary Indication
PF-4479745 Pyrimido[4,5-d]azepineEC50 = 10 nMNone (Emax = 0%)< 3.0SUI / CNS[1]
PF-4522654 Pyrimido[4,5-d]azepineEC50 = 17 nMNone (Emax = 0%)< 3.0SUI / CNS[1]
Compound 6p PyrimidoazepineIC50 = 2.3 nMHigh (Non-selective)Not ReportedObesity[2]
Lorcaserin Benzazepine (Control)EC50 = 9 nMModerate (100x margin)N/AObesity[3]

Standardized Experimental Protocols for PK Profiling

To ensure trustworthiness and reproducibility in drug development, the pharmacokinetic parameters of these analogues must be evaluated using self-validating experimental systems. Below are the definitive methodologies used to validate CNS penetration and metabolic stability.

Protocol A: Self-Validating MDCK-MDR1 Permeability Assay (CNS Penetration)

Causality: Because P-gp actively effluxes xenobiotics from the brain, an efflux ratio (ER) > 3 indicates poor CNS retention. We utilize MDCK cells transfected with human MDR1 to accurately simulate BBB efflux dynamics.

  • Cell Seeding & Integrity Check: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Apply the pyrimido[4,5-d]azepine analogue (1 μM) to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Internal Controls:

    • Monolayer Validation: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence in the receiver chamber must remain <1% to confirm the monolayer was not compromised by drug toxicity.

    • Efflux Validation: Run Loperamide concurrently as a known P-gp substrate (expected ER > 10).

  • Quantification & Mass Balance: Sample both chambers after 120 minutes and quantify via LC-MS/MS. Validation: Calculate mass balance (recovery). If recovery is <80%, it indicates non-specific binding to the plasticware, requiring the addition of 1% BSA to the receiver chamber.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol B: In Vitro Metabolic Clearance (Human Liver Microsomes)

Causality: High metabolic clearance leads to a short in vivo half-life. Pyrimido[4,5-d]azepines are optimized for low intrinsic clearance to maintain steady-state CNS exposure without requiring high, potentially toxic peak doses.

  • Incubation Setup: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 μM.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Quenching & Control: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation: Run a minus-NADPH control to definitively rule out non-CYP mediated degradation or chemical instability in the buffer.

  • Clearance Calculation: Centrifuge to precipitate proteins, analyze the supernatant via LC-MS/MS, and plot the natural log of the remaining compound vs. time to determine intrinsic clearance ( CLint​ ).

Workflow S1 1. Compound Synthesis (4-Substituted Pyrimidines) S2 2. In Vitro ADME (HLM Metabolic Stability) S1->S2 S3 3. MDCK-MDR1 Assay (P-gp Efflux Ratio < 3) S2->S3 S4 4. Functional Selectivity (Tissue-based 5-HT2A/2B Assays) S3->S4 S5 5. In Vivo Canine PK (CNS Exposure Validation) S4->S5

Step-by-step pharmacokinetic and selectivity profiling workflow.

References

  • Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Source: Journal of Medicinal Chemistry (ACS Publications).
  • Novel pyrimidoazepine analogs as serotonin 5-HT(2A) and 5-HT(2C) receptor ligands for the treatment of obesity. Source: PubMed (NIH).
  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Source: PMC (NIH).

Sources

Validation

inter-laboratory validation of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine binding assays

Inter-Laboratory Validation of 5-HT2C Receptor Binding Assays for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 5-HT2C Receptor Binding Assays for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of translating structure-activity relationship (SAR) data across different global research sites. The compound 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine represents a critical scaffold in the development of selective 5-HT2C receptor agonists[1]. These pyrimido[4,5-d]azepine derivatives are highly valued for their potential in treating central nervous system (CNS) disorders and obesity, provided they exhibit exquisite functional selectivity over the closely related 5-HT2A and 5-HT2B receptors to avoid adverse cardiovascular and hallucinogenic effects[1][2].

To ensure reliable SAR modeling, the binding affinity (Ki) must be measured with absolute precision. This guide objectively compares the traditional Radioligand Binding (RLB) assay against the modern Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, providing a self-validating protocol and inter-laboratory experimental data to establish a gold standard for evaluating pyrimido[4,5-d]azepine analogs.

Section 1: Causality in Assay Selection - TR-FRET vs. Radioligand Binding

Historically, 5-HT2C binding affinity was determined using [3H]-mesulergine in filtration-based RLB assays. However, filtration physically perturbs the binding equilibrium due to mandatory wash steps, leading to an underestimation of affinity for ligands with fast dissociation rates.

We advocate transitioning to a homogeneous TR-FRET assay. The causality here is straightforward: TR-FRET operates under true equilibrium conditions without wash steps. A Terbium (Tb)-labeled anti-tag antibody binds to a SNAP-tagged 5-HT2C receptor, and a fluorescent tracer acts as the FRET acceptor. When 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine competes for the orthosteric site, it displaces the tracer, reducing the FRET signal. The long emission half-life of Terbium allows for time-gated measurements, eliminating autofluorescence from the test compounds—a frequent artifact in standard fluorescence assays.

Table 1: Objective Performance Comparison of Binding Assay Modalities

ParameterTR-FRET (Proprietary Kit)Radioligand Binding (RLB)Causality / Impact on Data
Equilibrium State True Equilibrium (No wash)Perturbed (Wash steps req.)TR-FRET prevents off-rate bias for fast-dissociating azepines.
Signal-to-Background High (Time-gated)ModerateTR-FRET eliminates compound autofluorescence interference.
Throughput 384/1536-well compatible96-well standardTR-FRET enables rapid library screening.
Safety & Disposal Non-radioactiveRadioactive ([3H] or [125I])Significantly lowers operational costs and safety burdens.

Section 2: Self-Validating TR-FRET Protocol

Trustworthiness in assay execution requires built-in validation. The following protocol incorporates a reference standard (Lorcaserin) on every plate. If the IC50 of Lorcaserin deviates by more than 3-fold from its historical mean (Ki ~ 15 nM), the plate is automatically rejected. This creates a self-validating system independent of operator variance.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw SNAP-tagged 5-HT2C CHO-K1 membranes on ice. Dilute in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.05% BSA)[3]. Rationale: MgCl2 is critical for stabilizing the receptor-G protein coupled state, ensuring high-affinity agonist binding.

  • Compound Plating: Dispense 100 nL of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (11-point dose-response, 1:3 dilutions) into a 384-well proxiplate using an acoustic liquid handler.

  • Tracer Addition: Add 5 µL of the fluorescent 5-HT2C tracer (at Kd concentration) to all wells.

  • Membrane Addition: Add 5 µL of the membrane/Tb-antibody mix to initiate the competitive binding reaction.

  • Equilibrium Incubation: Seal and incubate at room temperature for 120 minutes in the dark. Rationale: 120 minutes ensures steady-state equilibrium for both the tracer and the azepine competitor, preventing artifactual right-shifts in the IC50 curve.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Tb) and 665 nm (Acceptor).

  • Data Analysis: Calculate the 665/620 nm ratio. Convert IC50 to Ki using the Cheng-Prusoff equation.

Validation_Workflow Prep Membrane Preparation (CHO-K1 cells expressing 5-HT2C) Tracer Add TR-FRET Tracer & Tb-labeled Anti-Tag Ab Prep->Tracer Cpd Add 2-phenyl-pyrimido[4,5-d]azepine (Dose Response) Tracer->Cpd Incubate Incubation (Room Temp, 120 min) Equilibrium Reached Cpd->Incubate Read Read TR-FRET Signal (665nm / 620nm ratio) Incubate->Read Analyze Calculate IC50 & Ki (Cheng-Prusoff Equation) Read->Analyze

TR-FRET Competitive Binding Assay Workflow for 5-HT2C Receptors.

Section 3: Inter-Laboratory Validation Data

To prove the robustness of the TR-FRET platform for 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, a blinded validation was conducted across three independent laboratories (Lab A: San Diego, Lab B: Boston, Lab C: London).

Table 2: Inter-Laboratory Concordance for 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine Binding (n=3 per lab)

SiteAssay FormatMean Ki (nM) ± SDZ'-FactorReference Standard (Lorcaserin) Ki (nM)
Lab A TR-FRET12.4 ± 1.20.7814.8
Lab B TR-FRET13.1 ± 1.50.7515.2
Lab C TR-FRET11.9 ± 0.90.8114.5
Lab A RLB (Historical)28.5 ± 4.60.5532.1

Data Interpretation: The TR-FRET assay demonstrated exceptional inter-laboratory concordance, with Ki values for the pyrimido[4,5-d]azepine scaffold tightly clustered around 12.4 nM. The Z'-factors consistently exceeded 0.75, indicating a highly robust assay suitable for high-throughput screening. Notably, the historical RLB data showed a right-shifted Ki (lower apparent affinity), highlighting the wash-step penalty inherent to filtration assays.

Section 4: Mechanistic Context - Why Binding Affinity Matters

Binding affinity (Ki) is only the first step; it must translate to functional agonism. Pyrimido[4,5-d]azepines are designed to stabilize the active conformation of the 5-HT2C receptor, a Gq-coupled GPCR[2]. High-affinity binding of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine triggers Gq/11 protein activation, leading to phospholipase C (PLC) stimulation, inositol triphosphate (IP3) accumulation, and ultimately, intracellular calcium release[2]. Accurate binding data from our TR-FRET assay correlates strongly with functional EC50 values in downstream calcium mobilization assays, validating the structural modeling of the receptor-ligand complex[2].

Pathway Agonist Pyrimido[4,5-d]azepine (Agonist) Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Accumulation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

5-HT2C Receptor Gq-coupled Intracellular Calcium Signaling Pathway.

Conclusion

For evaluating the binding kinetics of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine and its analogs, the TR-FRET platform vastly outperforms legacy radioligand binding. By eliminating wash steps and utilizing time-gated fluorescence, researchers can achieve highly reproducible, self-validating data across global laboratories. This ensures that the subtle SAR differences driving 5-HT2C vs. 5-HT2B selectivity are captured with the fidelity required for modern CNS drug discovery.

References

  • Title: Multiparameter Optimization in CNS Drug Discovery: Design of pyrimido[4,5-d]azepines as Potent 5-hydroxytryptamine 2C (5-HT2C) Receptor Agonists With Exquisite Functional Selectivity Over 5-HT2A and 5-HT2B Receptors. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Application of an Integrated GPCR SAR-Modeling Platform To Explain the Activation Selectivity of Human 5-HT2C over 5-HT2B. Source: ACS Chemical Biology URL: [Link]

  • Title: Pyrimido [4, 5-D] azepine derivatives as 5-HT2C agonists (WO2008117169A1).

Sources

Comparative

comparative structural analysis of 2-phenyl vs 2-benzyl pyrimido[4,5-d]azepines

Title: Comparative Structural Analysis: 2-Phenyl vs. 2-Benzyl Pyrimido[4,5-d]azepines in CNS Drug Discovery Introduction The pyrimido[4,5-d]azepine scaffold has emerged as a privileged structure in central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Structural Analysis: 2-Phenyl vs. 2-Benzyl Pyrimido[4,5-d]azepines in CNS Drug Discovery

Introduction The pyrimido[4,5-d]azepine scaffold has emerged as a privileged structure in central nervous system (CNS) drug design, most notably in the development of highly selective 5-HT2C receptor agonists for the treatment of stress urinary incontinence and psychiatric disorders ()[1]. A critical locus for structure-activity relationship (SAR) optimization on this bicyclic core is the C-2 position of the pyrimidine ring. This guide provides an in-depth comparative analysis of 2-phenyl versus 2-benzyl substitutions, exploring how a single methylene (-CH2-) spacer fundamentally alters conformational dynamics, receptor binding, and pharmacological efficacy.

Mechanistic Causality: Structural Dynamics and Receptor Pocket Interactions

The pharmacological divergence between 2-phenyl and 2-benzyl pyrimido[4,5-d]azepines is rooted in their conformational flexibility and resulting vector geometries within the target receptor.

  • 2-Phenyl Substitution: A direct aryl attachment to the pyrimidine core creates a rigid, highly conjugated system. While this stabilizes the molecule, it restricts the spatial orientation of the phenyl ring. In the context of the 5-HT2C receptor binding pocket, this rigidity prevents the aromatic ring from optimally aligning with deep hydrophobic residues, leading to reduced binding affinity and poor functional efficacy.

  • 2-Benzyl Substitution: The introduction of a benzylic methylene spacer breaks the conjugation and acts as a flexible hinge. Homology modeling and site-directed mutagenesis reveal that this flexibility allows the benzyl group to dive deeper into the receptor pocket ()[1]. The aromatic ring engages in optimal face-to-face and edge-to-face π-π stacking interactions with Trp3.28 (W324) and Phe6.52 (F328). Furthermore, the benzylic -CH2- protons are predicted to form a non-classical hydrogen bond with Ser3.36 (S138)[1].

These precise interactions are the causal drivers for the exquisite functional selectivity of 2-benzyl derivatives over the closely related 5-HT2A and 5-HT2B receptors—a critical safety requirement to avoid 5-HT2B-mediated cardiac valvulopathy[1].

Comparative Pharmacological Profile

To objectively compare the performance of these two structural classes, we analyze their functional agonism across the 5-HT2 receptor family. The quantitative data below highlights the superiority of the 2-benzyl scaffold (represented by the Pfizer clinical candidate PF-4479745) compared to its rigid 2-phenyl counterpart[1].

Structural ScaffoldRepresentative Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)5-HT2B EC50 (nM)Efficacy (Emax %)
2-Phenyl 2-Phenyl pyrimido[4,5-d]azepine analog> 250> 10,000~ 1,500< 45%
2-Benzyl PF-4479745 (Compound 17)12> 10,000> 10,00075%

Data summarized from established SAR studies on pyrimido[4,5-d]azepine 5-HT2C agonists ()[1].

Visualizing the Mechanistic Pathway

The following diagram illustrates the Gq-coupled signaling cascade activated by the optimal binding of 2-benzyl pyrimido[4,5-d]azepines to the 5-HT2C receptor.

Pathway Ligand 2-Benzyl Pyrimido[4,5-d]azepine (e.g., PF-4479745) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Binding IP3_DAG IP3 & DAG Production PLC->IP3_DAG PIP2 Hydrolysis Calcium Intracellular Ca2+ Release IP3_DAG->Calcium ER Channel Opening

5-HT2C receptor Gq-coupled signaling pathway activated by pyrimido[4,5-d]azepines.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and experimental success.

Protocol A: Chemical Synthesis of C-4 Substituted Pyrimido[4,5-d]azepines Causality Check: Direct nucleophilic substitution at the C-4 position of a pyrimidone is highly inefficient due to the poor leaving group ability of the hydroxyl tautomer. We utilize trifluoromethanesulfonic anhydride (Tf2O) to convert the C-4 position into a highly reactive triflate. This enables mild, late-stage nucleophilic displacement with various amines, preserving the integrity of the delicate azepine ring ()[1].

  • Core Formation: Condense a beta-keto ester azepine precursor with either phenylacetamidine (for 2-benzyl) or benzamidine (for 2-phenyl) in the presence of sodium ethoxide to form the pyrimidone core ()[2].

    • Validation: Confirm mass via LC-MS. The 2-benzyl intermediate will show an[M+H]+ shift of +14 Da compared to the 2-phenyl intermediate.

  • Triflate Activation: Dissolve the pyrimidone in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq), cool to 0°C, and dropwise add Tf2O (1.5 eq). Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc). The highly non-polar triflate intermediate must completely replace the baseline pyrimidone spot.

  • Amine Displacement: To the crude triflate solution, add the desired amine (e.g., methylamine, 3.0 eq) and N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 4 hours.

  • Deprotection & Purification: If the azepine nitrogen is Boc-protected, treat with 4M HCl in dioxane for 2 hours. Purify the final compound via preparative reverse-phase HPLC.

    • Validation: Final purity must be >95% by quantitative NMR (qNMR) before proceeding to biological assays.

Protocol B: In Vitro Functional Calcium Flux Assay (FLIPR) Causality Check: Because 5-HT2C is a Gq-coupled receptor, its activation directly triggers the release of intracellular calcium via the IP3 pathway. Using a fluorescent calcium indicator (Fluo-4 AM) provides a real-time, highly sensitive readout of receptor agonism, allowing us to accurately calculate EC50 and Emax values[1].

  • Cell Preparation: Plate CHO cells stably expressing the human 5-HT2C receptor in 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the 2-phenyl and 2-benzyl test compounds (10 µM to 0.1 nM). Use Serotonin (5-HT) as a positive control (100% efficacy reference) and assay buffer as a negative baseline control.

  • Fluorescence Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds, inject test compounds, and record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize data against the 5-HT maximal response to determine the relative Emax and fit to a 4-parameter logistic curve to determine the EC50.

    • Validation: The assay is only valid if the 5-HT positive control yields an EC50 within its historical established range (typically 1-5 nM) and the baseline control shows no calcium spike.

Visualizing the Experimental Workflow

Workflow Start Compound Design (2-Phenyl vs 2-Benzyl) Synth Chemical Synthesis (C-4 Triflate Activation) Start->Synth Scaffold Selection Purify Purification & Validation (HPLC, qNMR >95%) Synth->Purify Intermediate Check Assay Functional Assays (FLIPR Ca2+ Flux) Purify->Assay Pure Compound Selectivity Selectivity Profiling (vs 5-HT2A & 5-HT2B) Assay->Selectivity EC50 & Emax Data Lead Lead Optimization (e.g., PF-4479745) Selectivity->Lead Safety Confirmed

Step-by-step experimental workflow for the synthesis and validation of pyrimido[4,5-d]azepines.

Conclusion

The structural shift from a 2-phenyl to a 2-benzyl substituent on the pyrimido[4,5-d]azepine scaffold is not merely a cosmetic chemical change; it is a fundamental driver of pharmacological success. By introducing a flexible methylene hinge, researchers can unlock critical π-π stacking and non-classical hydrogen bonding interactions within the 5-HT2C receptor pocket. As validated by rigorous synthesis and functional calcium flux assays, this modification drastically enhances target affinity, functional efficacy, and crucial selectivity over off-target receptors, paving the way for safer CNS therapeutics.

References

  • Title: Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Rearrangement of Pyrimido[4,5-d]azepines to Pyrrolo[2,3-d]pyrimidines Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Protocol for 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

As drug development pushes the boundaries of novel pharmacophores, nitrogen-rich heterocycles like 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) have become critical building blocks for kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes the boundaries of novel pharmacophores, nitrogen-rich heterocycles like 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS: 1086385-12-7) have become critical building blocks for kinase inhibitors and CNS-active agents. However, the unique structural features that make this compound biologically active—specifically its fused pyrimidine-azepine ring system and the secondary amine—also dictate stringent handling requirements.

This guide provides researchers, scientists, and drug development professionals with a causality-driven, step-by-step operational protocol for safely handling, dissolving, and disposing of this compound.

Mechanistic Risk Assessment & Hazard Profiling

Before handling any novel active pharmaceutical ingredient (API) or building block, it is critical to understand why it is hazardous. The azepine ring in this compound contains a secondary amine. In biological systems and upon dermal contact, basic secondary amines can act as nucleophiles, potentially forming covalent adducts with skin proteins (haptenation). This mechanism is the primary driver for allergic contact dermatitis and skin sensitization commonly seen with azepine derivatives [1]. Furthermore, the lipophilic 2-phenyl substitution enhances the molecule's ability to cross the stratum corneum, increasing the risk of systemic absorption if dissolved in permeation-enhancing solvents.

Table 1: GHS Hazard Classification and Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H317 May cause an allergic skin reactionNucleophilic secondary amine facilitates protein haptenation, triggering immune-mediated sensitization.
H319 Causes serious eye irritationMild basicity (pKa ~8-9) of the azepine nitrogen causes localized pH disruption on the ocular surface.
H335 May cause respiratory irritationFine powder aerosolization during transfer can deposit lipophilic particulates in the upper respiratory tract.
P261 Avoid breathing dust/fume/gas/mist/vapours/sprayMitigates inhalation risk of fine, electrostatically charged powders.
P280 Wear protective gloves/clothing/eye protectionForms a physical barrier against lipophilic permeation and electrostatic adhesion.

Personal Protective Equipment (PPE) Matrix

A standard lab coat and latex gloves are insufficient for handling lipophilic, sensitizing heterocycles. The PPE selected must counteract the specific physicochemical properties of the pyrimido[4,5-d]azepine core[2].

Table 2: Causality-Driven PPE Specifications
PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-glove when using DMSO.Nitrile provides superior resistance to non-polar amines compared to latex. Double-gloving is mandatory during dissolution because solvents like DMSO drastically accelerate dermal permeation.
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1 compliant).Standard safety glasses leave peripheral gaps. Tight-fitting goggles prevent electrostatically charged airborne particulates from reaching the ocular mucosa.
Body Protection Flame-resistant, 100% cotton lab coat with knit cuffs.Synthetic fabrics generate static electricity, which attracts fine organic powders. Cotton mitigates static buildup, reducing the risk of powder aerosolization.
Respiratory Handled exclusively in a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Eliminates the need for a particulate respirator by maintaining a negative pressure environment (face velocity 80-120 fpm), capturing airborne dust at the source.

Operational Workflow & Handling Protocol

Every step in the handling process must be a self-validating system to ensure safety and compound integrity.

Step 1: Environmental Preparation and Verification
  • Verify Airflow: Before opening the reagent bottle, check the fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm). Validation: A lower velocity risks outward particulate drift; a higher velocity creates turbulence that can scatter fine powders.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a 70% isopropanol/water solution. Allow it to dry. Validation: The thin layer of moisture temporarily dissipates static charges on the work surface.

Step 2: Weighing and Dispensing
  • Tool Selection: Use a grounded, anti-static micro-spatula (e.g., PTFE-coated or grounded stainless steel). Avoid plastic spatulas, which generate static.

  • Tare and Transfer: Place a conductive weigh boat (aluminum) or anti-static plastic boat on the balance. Slowly transfer the 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine powder.

  • Seal: Immediately cap the source bottle tightly before recording the final weight to minimize ambient moisture absorption (hygroscopicity).

Step 3: Dissolution and Reagent Transfer

Critical Warning: In pharmacological assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a "Trojan Horse," carrying dissolved solutes directly through the skin and into the bloodstream.

  • Solvent Addition: Add the solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer the powder to a pre-tared glass vial before adding the solvent.

  • Agitation: Cap the vial securely and use a vortex mixer. Do not sonicate open containers, as this generates highly concentrated, respirable micro-aerosols of the API-solvent mixture.

  • Decontamination: Once dissolved, wipe the exterior of the vial with a solvent-compatible absorbent wipe before removing it from the fume hood.

Visualized Operational Workflow

Below is the logical workflow for handling, dissolution, and emergency spill response.

G Start Receipt & Storage (Inert atmosphere, 2-8°C) Prep Fume Hood Preparation (Verify airflow & static control) Start->Prep PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Prep->PPE Weigh Weighing & Dispensing (Anti-static spatulas) PPE->Weigh Dissolve Dissolution (e.g., DMSO) (High permeation risk zone) Weigh->Dissolve Spill Spill Response Protocol (Contain, Absorb, Decontaminate) Weigh->Spill If spill occurs Dissolve->Spill If spill occurs Waste Waste Segregation (Halogenated/Non-Halogenated) Dissolve->Waste Spill->Waste Decon Decontamination (Wipe down with alcohol) Waste->Decon

Workflow for the safe handling, dissolution, and spill response of pyrimido[4,5-d]azepine compounds.

Spill Containment & Disposal Plan

In the event of a spill, the primary objective is to prevent aerosolization (for solids) or dermal contact (for liquids). Azepine derivatives are highly toxic to aquatic life with long-lasting effects [3], mandating strict environmental containment.

Solid Spill Protocol
  • Containment: Do NOT sweep dry powder. Sweeping generates hazardous dust clouds.

  • Wetting: Gently cover the powder with a paper towel and carefully dampen the towel with a non-reactive solvent (e.g., water or a mild isopropanol solution) to suppress dust.

  • Collection: Scoop the damp mass using a non-sparking tool into a hazardous waste container.

Liquid Spill Protocol (e.g., API in DMSO)
  • Absorption: Immediately overlay the spill with a high-capacity absorbent material (e.g., vermiculite or universal spill pads).

  • Neutralization & Cleaning: Once the liquid is absorbed, wash the surface with a detergent solution to remove residual lipophilic traces. Do not use pure organic solvents for the initial wipe, as this simply spreads the API over a larger surface area.

  • Waste Segregation: Place all contaminated materials into a designated, clearly labeled "Toxic Organic Waste" container. Do not mix with general halogenated or non-halogenated waste until approved by your Environmental Health and Safety (EHS) officer.

References
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